molecular formula C25H53NO12 B609236 m-PEG12-amine

m-PEG12-amine

Cat. No.: B609236
M. Wt: 559.7 g/mol
InChI Key: MSKSQCLPULZWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-PEG12-amine is a PEG derivative containing an amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKSQCLPULZWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H53NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80506-64-5
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methoxypolyethylene glycol amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of m-PEG12-amine in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biomedical research, the strategic manipulation of molecular properties is paramount to therapeutic innovation. Among the arsenal of tools available to researchers, polyethylene glycol (PEG) derivatives have emerged as indispensable assets for enhancing the efficacy and safety of novel drug candidates. This technical guide focuses on a specific, monodisperse PEG linker, m-PEG12-amine, elucidating its critical applications in the development of two revolutionary therapeutic modalities: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Through a detailed exploration of its functionalities, experimental applications, and the underlying biological pathways, this document serves as a comprehensive resource for professionals engaged in cutting-edge drug discovery and development.

Core Applications of this compound

This compound is a versatile hydrophilic linker characterized by a methoxy-capped polyethylene glycol chain of twelve repeating ethylene glycol units, terminating in a primary amine. This structure imparts several desirable properties to the molecules it modifies, primarily serving to:

  • Increase Hydrophilicity: The PEG chain enhances the aqueous solubility of conjugated molecules, a crucial feature when working with hydrophobic cytotoxic agents or protein ligands.

  • Improve Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of therapeutics by increasing their hydrodynamic volume and shielding them from enzymatic degradation and renal clearance.

  • Reduce Immunogenicity: The flexible PEG chain can mask epitopes on conjugated proteins or antibodies, thereby reducing their potential to elicit an immune response.

  • Provide a Flexible Spacer: The 12-unit PEG chain acts as a flexible spacer, enabling optimal spatial orientation between the two functional ends of a bifunctional molecule, such as in a PROTAC, to facilitate critical protein-protein interactions.

These properties make this compound a valuable component in the design and synthesis of sophisticated bioconjugates. Its primary amine functionality allows for straightforward and efficient coupling to molecules containing carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), or carbonyl groups.[1]

This compound in Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical determinant of the ADC's stability, efficacy, and safety.

This compound can be incorporated into non-cleavable linkers used in ADC synthesis.[2] In this context, one end of a bifunctional linker containing the this compound moiety is conjugated to the cytotoxic payload, and the other end is attached to the antibody, typically through lysine or cysteine residues. The hydrophilic nature of the PEG12 spacer helps to mitigate the aggregation often caused by hydrophobic payloads, allowing for a higher drug-to-antibody ratio (DAR) without compromising the ADC's physical stability.[3]

Quantitative Impact of PEG Linker Length on ADC Performance

The length of the PEG linker has a significant impact on the pharmacokinetic and pharmacodynamic properties of an ADC. While specific data for a 12-unit PEG linker is part of a broader spectrum of research, general trends can be summarized from studies comparing various PEG lengths.

ParameterShorter PEG Linkers (e.g., PEG4)Medium PEG Linkers (e.g., PEG8-PEG12)Longer PEG Linkers (e.g., PEG24)
In Vitro Potency (IC50) Generally higher (lower IC50)ModerateMay be slightly lower (higher IC50)
Plasma Half-life ShorterLongerLongest
In Vivo Efficacy Variable, can be limited by clearanceOften optimal, balancing potency and exposureCan be very effective, especially with hydrophobic payloads
Tendency for Aggregation Higher with hydrophobic payloadsReducedSignificantly reduced
Experimental Workflow: ADC Internalization and Payload Release

The therapeutic effect of an ADC is contingent upon its successful internalization and the subsequent release of its cytotoxic payload.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with this compound linker TumorCell Tumor Cell ADC->TumorCell 1. Binding to Antigen Endosome Early Endosome TumorCell->Endosome 2. Receptor-Mediated Endocytosis Antigen Tumor-Specific Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Antibody Degradation & Payload Release DNA DNA Damage / Microtubule Disruption Payload->DNA 5. Target Engagement Apoptosis Apoptosis DNA->Apoptosis 6. Induction of Cell Death

Caption: ADC internalization and payload release pathway.

This compound in PROTAC Development

PROTACs are innovative heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

This compound is frequently used as a component of the linker in PROTAC design.[2] Its flexibility is crucial for allowing the PROTAC to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The hydrophilic nature of the PEG12 chain also enhances the solubility and cell permeability of the PROTAC, which are critical for its biological activity.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length and composition of the linker are critical for PROTAC efficacy. Studies have shown that there is an optimal linker length for a given target and E3 ligase pair.

ParameterShorter PEG Linkers (< 4 units)Medium PEG Linkers (4-12 units)Longer PEG Linkers (>12 units)
Ternary Complex Stability May be sterically hinderedOften optimalCan be less stable due to high flexibility
Degradation Potency (DC50) Lower (higher DC50)Often highest (lowest DC50)Can decrease
Maximal Degradation (Dmax) LowerOften highestCan decrease
Cell Permeability VariableGenerally goodGood

Note: The optimal linker length is highly dependent on the specific target protein and E3 ligase combination and must be determined empirically.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves a series of orchestrated intracellular events leading to the degradation of the target protein.

PROTAC_Pathway PROTAC PROTAC (with this compound linker) PROTAC->PROTAC TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein 1a. Binds to POI E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase 1b. Binds to E3 Ligase TernaryComplex POI-PROTAC-E3 Ternary Complex TargetProtein->TernaryComplex E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb 2. Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome 3. Recognition by Proteasome DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein 4. Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are foundational protocols for key experimental procedures.

Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes a general procedure for forming a stable amide bond between this compound and a molecule containing a carboxylic acid group, often a payload for an ADC or a ligand for a PROTAC.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., HPLC or column chromatography)

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in the anhydrous solvent. Add 1.5 equivalents of EDC and 1.1 equivalents of NHS. Stir the reaction at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction: Dissolve this compound in the reaction buffer. Add the activated NHS ester solution to the this compound solution. A typical molar ratio is 1:1.2 of the amine to the NHS ester.

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching: Quench the reaction by adding a quenching solution to consume any unreacted NHS ester.

  • Purification: Purify the conjugate using an appropriate method such as reversed-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the final conjugate using analytical techniques like LC-MS and NMR.

Protocol 2: Western Blotting for Quantifying PROTAC-Induced Protein Degradation

This protocol provides a standard method to assess the efficacy of a PROTAC by measuring the reduction in the level of the target protein.[4]

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Conclusion

This compound is a powerful and versatile tool in the modern drug discovery and development landscape. Its well-defined structure and favorable physicochemical properties make it an ideal linker component for enhancing the therapeutic potential of ADCs and PROTACs. By providing increased solubility, improved pharmacokinetics, and an optimal spacer for facilitating crucial molecular interactions, this compound enables the design of more effective and safer targeted therapies. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to harness the full potential of this valuable chemical entity in their pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis and Characterization of m-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methoxy-polyethylene glycol (12)-amine (m-PEG12-amine). This heterobifunctional linker is a critical component in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to support researchers in the effective utilization of this important molecule.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative with a methoxy group at one terminus and a primary amine at the other. The PEG chain, consisting of 12 ethylene glycol units, imparts desirable pharmacokinetic properties such as increased solubility and prolonged circulation half-life to conjugated molecules. The terminal amine group provides a reactive handle for covalent attachment to various functional groups on proteins, antibodies, or small molecule drugs.

Synthesis of this compound

The synthesis of this compound typically starts from a commercially available m-PEG12-alcohol. A common and efficient method involves a two-step process: activation of the terminal hydroxyl group followed by nucleophilic substitution with an amine precursor and subsequent deprotection or reduction.

Synthesis Pathway

A widely used synthetic route involves the conversion of the terminal hydroxyl group to a good leaving group, such as a tosylate or mesylate, followed by reaction with sodium azide and subsequent reduction to the primary amine.

Synthesis_Pathway mPEG12_OH m-PEG12-OH mPEG12_OTs m-PEG12-OTs mPEG12_OH->mPEG12_OTs TsCl, Et3N DCM mPEG12_N3 m-PEG12-N3 mPEG12_OTs->mPEG12_N3 NaN3 DMF mPEG12_NH2 m-PEG12-NH2 mPEG12_N3->mPEG12_NH2 PPh3, H2O THF Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography NMR 1H and 13C NMR Column_Chromatography->NMR FTIR FTIR Spectroscopy Column_Chromatography->FTIR MS Mass Spectrometry Column_Chromatography->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment FTIR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment ADC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (with this compound linker) Antigen Tumor Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage DNA_Damage DNA Damage Payload_Release->DNA_Damage PI3K_AKT PI3K/AKT Pathway Inhibition Payload_Release->PI3K_AKT Apoptosis Apoptosis DNA_Damage->Apoptosis PI3K_AKT->Apoptosis

Navigating the Solubility of m-PEG12-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of reagents is paramount to experimental success. Methoxy-poly(ethylene glycol)-amine with 12 PEG units (m-PEG12-amine) is a versatile monofunctional linker commonly employed in bioconjugation, nanoparticle functionalization, and the synthesis of proteolysis-targeting chimeras (PROTACs). Its polyethylene glycol chain enhances the hydrophilicity and biocompatibility of the modified molecules. This guide provides a comprehensive overview of the solubility of this compound in various solvents, complete with experimental methodologies and a visualization of its application in synthetic workflows.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its effective use in various reaction conditions. While quantitative solubility data for this compound is not extensively published, qualitative information from various suppliers indicates its solubility in a range of common laboratory solvents. The hydrophilic nature of the PEG chain generally confers good solubility in polar solvents.

A structurally related compound, Amino-PEG12-acid, has a reported solubility of 12.5 mg/mL in dimethyl sulfoxide (DMSO).[1] This provides a quantitative reference point for a molecule of similar size and PEGylation.

Table 1: Qualitative and Quantitative Solubility of this compound and a Related Compound

SolventTypeThis compound SolubilityAmino-PEG12-acid Solubility
WaterPolar ProticSoluble[2]-
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[2][3]12.5 mg/mL (20.24 mM)[1]
Dimethylformamide (DMF)Polar AproticSoluble-
Dichloromethane (DCM)ChlorinatedSoluble-
Tetrahydrofuran (THF)EtherSoluble-
AcetonitrilePolar AproticSoluble-

Experimental Protocol for Solubility Determination

While a specific, validated protocol for determining the solubility of this compound is not publicly available, a general method can be adapted from protocols for similar PEGylated molecules. The following is a plausible experimental workflow for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, DCM, etc.)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or a UV-Vis spectrophotometer if the compound has a chromophore (note: this compound lacks a strong chromophore).

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker or incubator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Quantification of Dissolved Solute:

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound.

    • The solubility is then calculated and expressed in units such as mg/mL or mM.

Application in PROTAC Synthesis: A Workflow Visualization

This compound is frequently utilized as a flexible linker in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein for degradation. The following diagram illustrates a generalized workflow for the solid-phase synthesis of a PROTAC where this compound could be incorporated as part of the linker.

PROTAC_Synthesis_Workflow cluster_resin Solid Support cluster_synthesis Solid-Phase Synthesis cluster_purification Purification & Analysis Resin Resin E3_Ligand Attach E3 Ligase Ligand Resin->E3_Ligand Linker_Addition Linker Elongation (e.g., with this compound) E3_Ligand->Linker_Addition POI_Ligand Attach POI Ligand Linker_Addition->POI_Ligand Cleavage Cleave from Resin POI_Ligand->Cleavage Purification Purify PROTAC (e.g., HPLC) Cleavage->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

References

An In-depth Technical Guide to m-PEG12-amine (CAS Number: 1977493-48-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for m-PEG12-amine, a versatile tool in modern drug development.

Core Properties

This compound, identified by CAS number 1977493-48-3, is a monodisperse polyethylene glycol (PEG) derivative. It features a methoxy-terminated PEG chain of twelve ethylene glycol units and a terminal primary amine group. This structure imparts valuable characteristics for bioconjugation and drug delivery applications.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1977493-48-3Multiple
IUPAC Name 2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-amine[1]
Synonyms mPEG12-NH2, Methyl-PEG12-amine[2][3]
Molecular Formula C25H53NO12[1]
Molecular Weight 559.69 g/mol [1]
Monoisotopic Mass 559.35677613 Da
Appearance Colorless to pale yellow liquid/oil
Purity Typically ≥95% to ≥98%
Solubility Soluble in Water, DMSO, DCM, DMF, Acetonitrile, THF
Storage Recommended at -20°C, protected from light and moisture

Table 2: Computed Physicochemical Data

PropertyValueSource
XLogP3 -2.5
Topological Polar Surface Area (TPSA) 137 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 13
Rotatable Bonds 35

Note: Experimental data for properties such as melting point, boiling point, and density are not consistently reported in publicly available sources.

Applications in Drug Development

The primary utility of this compound lies in its role as a flexible linker in the construction of complex biomolecules, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. The this compound linker offers several advantages in this context:

  • Optimal Length and Flexibility: The 12-unit PEG chain provides sufficient length and conformational flexibility to allow for the productive ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often-hydrophobic PROTAC molecule, which is crucial for its biological activity and pharmacokinetic properties.

  • Reduced Non-specific Binding: PEGylation is known to reduce non-specific binding of molecules to proteins and cell surfaces.

ADC Linker

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's stability in circulation and its ability to release the drug at the target site are paramount. This compound can be incorporated into non-cleavable linkers for ADCs. The terminal amine group allows for conjugation to the cytotoxic payload, while the PEG chain can enhance the ADC's pharmacokinetic profile.

Experimental Protocols and Methodologies

The terminal primary amine of this compound is a versatile reactive handle for various conjugation chemistries.

Reaction with Carboxylic Acids (Amide Bond Formation)

This is a common method for attaching this compound to a molecule containing a carboxylic acid group, such as a protein of interest (POI) ligand in a PROTAC or a cytotoxic drug.

Experimental Workflow: Amide Bond Formation

G cluster_0 Activation of Carboxylic Acid cluster_1 Conjugation cluster_2 Work-up and Purification A Carboxylic Acid containing Molecule (e.g., POI ligand) B Coupling Agents (e.g., EDC, HATU) + (optional) NHS/HOBt A->B Dissolve in anhydrous DMF or DMSO C Activated Ester Intermediate B->C Reaction at RT for 15-60 min D This compound C->D E Conjugated Product D->E Add to activated intermediate, add base (e.g., DIPEA), stir for 2-24h at RT F Reaction Mixture E->F G Purified Product F->G Purify by HPLC or column chromatography G cluster_0 Reaction Setup cluster_1 Conjugation cluster_2 Purification A NHS Ester-containing Molecule C Reaction Mixture A->C B This compound B->C D Conjugated Product C->D Dissolve in anhydrous DMF or DMSO, add base (e.g., DIPEA), stir for 3-24h at RT E Purified Product D->E Purify by HPLC or column chromatography G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Purification A Aldehyde or Ketone containing Molecule C Imine Intermediate A->C B This compound B->C Reaction in a suitable solvent (e.g., methanol, DCE) with mild acid catalysis (pH ~5) E Stable Secondary Amine Product C->E D Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) D->E In-situ reduction F Purified Product E->F Purify by HPLC or column chromatography G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI Protein of Interest (Target) PROTAC PROTAC (with this compound linker) POI->PROTAC Ub_POI Polyubiquitinated POI E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

References

An In-Depth Technical Guide to m-PEG12-amine: Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (12)-amine (m-PEG12-amine), a monodisperse polyethylene glycol (PEG) linker. It is a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines its chemical and physical properties, and provides detailed experimental protocols for its common applications.

Core Properties and Specifications

This compound is a hydrophilic spacer arm that can be conjugated to various molecules. Its terminal primary amine group allows for covalent linkage to molecules containing carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, or carbonyls. The methoxy-capped terminus minimizes non-specific binding and enhances solubility.

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReferences
Chemical Formula C25H53NO12[1]
Molecular Weight 559.7 g/mol [1]
Alternate Molecular Weights 559.69 g/mol , 559.6878 g/mol
Purity Typically ≥98%[1]
Appearance Colorless oil
Solubility Soluble in water, DMSO, DMF, and DCM[1]
Storage Conditions -20°C, protected from light, under nitrogen[1]

Applications in Bioconjugation and Drug Development

The primary function of this compound is to act as a flexible, hydrophilic linker. This property is particularly advantageous in several advanced therapeutic development areas:

  • Antibody-Drug Conjugates (ADCs): In ADCs, the this compound linker can be used to attach a cytotoxic payload to a monoclonal antibody. The PEG spacer enhances the solubility and stability of the conjugate and can influence the pharmacokinetic profile.

  • PROTACs: this compound is a commonly employed linker in the synthesis of PROTACs. It connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

  • Peptide and Protein Modification (PEGylation): The covalent attachment of PEG chains (PEGylation) to proteins and peptides can improve their solubility, extend their circulating half-life, and reduce their immunogenicity.

  • Surface Modification: The amine group of this compound can be used to functionalize surfaces, such as nanoparticles and medical devices, to create biocompatible and non-fouling coatings.

Experimental Protocols

The following are detailed methodologies for common conjugation reactions involving this compound.

Protocol 1: Coupling of this compound to a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond with this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC

  • NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Reagents:

    • Equilibrate EDC, NHS, and this compound to room temperature before use.

    • Prepare a stock solution of the carboxylic acid-containing molecule in anhydrous DMF or DMSO.

    • Prepare a stock solution of this compound in the Coupling Buffer.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the carboxylic acid solution.

    • Stir the reaction mixture for 15-60 minutes at room temperature.

  • Conjugation Reaction:

    • Add the this compound solution (2 equivalents) to the activated carboxylic acid mixture.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

    • Stir the reaction for 2-12 hours at room temperature. The progress of the reaction can be monitored by an appropriate method such as LC-MS or TLC.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS esters.

    • Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • Purification:

    • The final conjugate can be purified using standard techniques such as dialysis, size exclusion chromatography, or reverse-phase HPLC.

Protocol 2: Reaction of this compound with an NHS Ester

This protocol outlines the direct reaction between the primary amine of this compound and a molecule already functionalized with an NHS ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMF or DMSO

Procedure:

  • Preparation of Reagents:

    • Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO immediately before use.

    • Dissolve this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the NHS ester solution to the this compound solution. A 1:1 or 2:1 molar ratio of the NHS ester to the amine can be used depending on the reaction kinetics.

    • Stir the reaction mixture for 30 minutes to 2 hours at room temperature, or on ice for longer reaction times. The optimal reaction time will depend on the specific substrates.

  • Quenching the Reaction:

    • Add the Quenching Buffer to stop the reaction and hydrolyze any remaining NHS ester.

  • Purification:

    • Purify the final product using an appropriate chromatographic method.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Reagent Preparation cluster_activation Carboxylic Acid Activation cluster_conjugation Conjugation cluster_purification Quenching & Purification A Equilibrate EDC, NHS, & this compound to RT D Dissolve carboxylic acid in Activation Buffer (pH 6.0) A->D B Prepare stock solution of carboxylic acid in DMF/DMSO B->D C Prepare stock solution of This compound in buffer G Add this compound solution C->G E Add EDC and NHS D->E F Stir for 15-60 min at RT E->F F->G H Adjust pH to 7.2-7.5 G->H I Stir for 2-12 hours at RT H->I J Add Quenching Buffer I->J K Purify conjugate (e.g., HPLC, Dialysis) J->K

Caption: Workflow for EDC/NHS mediated coupling of this compound.

G cluster_prep Reagent Preparation cluster_conjugation Conjugation Reaction cluster_purification Quenching & Purification A Dissolve NHS ester-functionalized molecule in DMF/DMSO C Add NHS ester solution to this compound solution A->C B Dissolve this compound in Reaction Buffer (pH 7.4-8.0) B->C D Stir for 0.5-2 hours at RT C->D E Add Quenching Buffer D->E F Purify final conjugate E->F

Caption: Workflow for direct reaction of this compound with an NHS ester.

References

Navigating the Stability of m-PEG12-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for m-PEG12-amine, a critical reagent in bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and performance of this versatile molecule in their applications.

Core Concepts: Understanding this compound

This compound, with a molecular weight of 559.69 g/mol , is a monodisperse polyethylene glycol (PEG) derivative featuring a terminal methoxy group and a primary amine. This structure imparts hydrophilicity, biocompatibility, and a reactive handle for conjugation to various biomolecules and surfaces. Its precise length and defined structure are crucial for reproducible results in sensitive applications. However, the presence of the ether linkages within the PEG backbone and the terminal amine group makes the molecule susceptible to degradation if not handled and stored correctly.

Recommended Storage and Handling

To maintain the purity and functionality of this compound, adherence to appropriate storage and handling protocols is paramount. The following conditions are recommended by various suppliers.[1][2][3][4]

Table 1: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature -20°C for long-term storage.[1]Minimizes the rate of potential degradation reactions.
Light Protect from light.Light can accelerate oxidative degradation of the PEG backbone.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidation of the polyether chain.
Form Store as a neat oil or solid.Minimizes hydrolysis and other solvent-mediated degradation.

For stock solutions, the stability is dependent on the solvent and storage temperature.

Table 2: Storage Recommendations for this compound Stock Solutions

SolventStorage TemperatureDuration
Anhydrous DMSO or DMF-80°CUp to 1 year
Anhydrous DMSO or DMF-20°CUp to 1 month

Handling Precautions:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture into the product.

  • Use anhydrous solvents for preparing stock solutions to prevent hydrolysis.

  • After use, flush the container with a dry, inert gas before resealing.

  • For critical applications, it is advisable to aliquot the compound into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric conditions.

Understanding the Degradation Pathways

The stability of this compound is primarily influenced by the susceptibility of the polyethylene glycol backbone to oxidative degradation. The terminal amine group can also participate in reactions with degradation products.

Oxidative Degradation of the PEG Backbone

The primary degradation pathway for polyethylene glycols is oxidation, which can be initiated by heat, light, and the presence of transition metal ions. This process is a radical chain reaction that leads to the formation of various degradation products, including aldehydes and formic acid.

G Figure 1: Oxidative Degradation Pathway of the PEG Backbone PEG PEG Chain (-O-CH2-CH2-)n Radical PEG Radical (-O-CH•-CH2-)n PEG->Radical Initiation (Heat, Light, Metal Ions) Peroxy_Radical Peroxy Radical (-O-CH(OO•)-CH2-)n Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (-O-CH(OOH)-CH2-)n Peroxy_Radical->Hydroperoxide + H• Alkoxy_Radical Alkoxy Radical (-O-CH(O•)-CH2-)n Hydroperoxide->Alkoxy_Radical Decomposition Scission Chain Scission Alkoxy_Radical->Scission Aldehyde Aldehyde Products Scission->Aldehyde Formic_Acid Formic Acid Aldehyde->Formic_Acid Further Oxidation

Figure 1: Oxidative Degradation Pathway of the PEG Backbone
Reactions Involving the Amine Group

The degradation products of the PEG backbone, particularly aldehydes and formic acid, can react with the primary amine of this compound. These reactions can lead to the formation of N-formylated and N-methylated impurities, which can compromise the integrity and reactivity of the starting material.

G Figure 2: Potential Reactions of the Amine Group with PEG Degradation Products Amine m-PEG12-NH2 N_Formyl N-Formyl Impurity Amine->N_Formyl N_Methyl N-Methyl Impurity Amine->N_Methyl Formic_Acid Formic Acid (from PEG degradation) Formic_Acid->N_Formyl Formic_Acid->N_Methyl (Eschweiler-Clarke reaction) Aldehyde Aldehyde (from PEG degradation) Aldehyde->N_Methyl

Figure 2: Potential Reactions of the Amine Group

Experimental Protocols for Stability Assessment

Stress Testing Protocol

This protocol is designed to accelerate the degradation of this compound to identify potential degradation products and pathways.

Objective: To identify potential degradation products and assess stability under accelerated conditions.

Methodology:

  • Sample Preparation: Prepare samples of neat this compound in clear and amber glass vials. For solution stability, prepare solutions in relevant anhydrous solvents (e.g., DMSO, DMF) at a typical working concentration.

  • Stress Conditions: Expose the samples to a range of stress conditions as outlined in the table below. Include a control sample stored under recommended conditions (-20°C, dark, inert atmosphere).

Table 3: Recommended Stress Conditions for this compound Stability Testing

ConditionParametersDuration
Thermal Stress 40°C, 60°C, 80°C1, 2, 4, 8 weeks
Photostability ICH Q1B recommended light exposureAs per guidelines
Oxidative Stress Exposure to air, or spiking with a peroxide source1, 3, 7 days
pH Stress (for solutions) Prepare solutions in buffers of varying pH (e.g., pH 4, 7, 9)1, 3, 7 days
  • Analysis: At each time point, analyze the samples using the analytical methods described below.

Analytical Methods for Stability Monitoring

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment of this compound stability.

Table 4: Analytical Techniques for Stability Assessment

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To quantify the purity of this compound and detect the formation of degradation products. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify the molecular weights of any degradation products, aiding in the elucidation of degradation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the structure of the intact molecule and to identify structural changes or the presence of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy To detect changes in functional groups, such as the appearance of carbonyl groups resulting from oxidation.

Proposed Stability Testing Workflow

The following diagram illustrates a logical workflow for conducting a comprehensive stability study of this compound.

G Figure 3: Workflow for this compound Stability Assessment Start Define Stability Study Objectives Protocol Develop Stability Protocol (ICH/CLSI Guidelines) Start->Protocol Sample_Prep Prepare Samples (Neat & Solutions) Protocol->Sample_Prep Stress Expose to Stress Conditions (Temp, Light, Oxidation, pH) Sample_Prep->Stress Control Store Control Samples (-20°C, Dark, Inert) Sample_Prep->Control Time_Points Collect Samples at Defined Time Points Stress->Time_Points Control->Time_Points Analysis Analyze Samples (HPLC, LC-MS, NMR, FTIR) Time_Points->Analysis Data_Analysis Analyze Data (Purity, Degradants, Kinetics) Analysis->Data_Analysis Conclusion Draw Conclusions (Shelf-life, Degradation Pathways) Data_Analysis->Conclusion

Figure 3: Workflow for this compound Stability Assessment

Conclusion

The stability of this compound is critical for its successful application in research and development. While this molecule is stable when stored under the recommended conditions of -20°C, protected from light, and under an inert atmosphere, it is susceptible to oxidative degradation. Understanding the potential degradation pathways and implementing a robust stability testing program are essential for ensuring the quality and reliability of experimental outcomes. Researchers are encouraged to perform their own stability assessments for their specific applications and storage conditions to guarantee the integrity of this important PEG derivative.

References

Methodological & Application

Application Notes and Protocols for m-PEG12-amine Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of m-PEG12-amine for the conjugation of proteins, a critical process in the development of therapeutic biologics and other advanced applications. The protocols outlined below cover the chemical principles, experimental procedures, and analytical methods necessary for successful protein PEGylation with this compound.

Introduction to this compound and Protein PEGylation

This compound is a monodisperse polyethylene glycol (PEG) linker containing a terminal amine group and a methoxy-capped terminus.[1][2] This heterobifunctional reagent is utilized to covalently attach a 12-unit PEG chain to proteins, a process known as PEGylation. PEGylation is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins.[3][4] Key advantages of protein PEGylation include:

  • Improved Pharmacokinetics: The increased hydrodynamic size of PEGylated proteins reduces renal clearance, thereby extending their circulation half-life.[3]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, diminishing the potential for an immune response.

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation and increase their stability under various conditions.

  • Increased Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic proteins.

This compound, with its defined chain length, allows for precise control over the modification process, leading to more homogeneous conjugates compared to traditional polydisperse PEG reagents. Its terminal amine group can be reacted with various functional groups on a protein, most commonly carboxyl groups or activated esters.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in protein conjugation.

PropertyValueReference
Molecular Formula C25H53NO12
Molecular Weight 559.7 g/mol
Appearance Colorless oil or solid
Solubility Soluble in water, DMSO, DMF, DCM
Reactive Group Primary Amine (-NH2)
Reactivity Reacts with carboxylic acids, activated NHS esters, aldehydes, ketones
Storage -20°C, protect from moisture

Experimental Protocols

Conjugation of this compound to Protein Carboxyl Groups (Amide Bond Formation)

This protocol describes the conjugation of this compound to a protein's aspartic or glutamic acid residues using a carbodiimide crosslinker, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Materials:

  • Protein of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 10-50 fold molar excess of EDC and a 20-100 fold molar excess of NHS (or Sulfo-NHS) to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Dissolve this compound in the Coupling Buffer.

    • Add a 10-100 fold molar excess of the this compound solution to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming excess reactive esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted this compound, byproducts, and unmodified protein using an appropriate chromatography method (see Section 4).

Conjugation of Protein to this compound Activated with an NHS Ester

This protocol is applicable when the protein of interest has available primary amine groups (lysine residues or the N-terminus) and this compound has been pre-activated with an N-hydroxysuccinimide (NHS) ester functional group.

Materials:

  • Protein of interest with accessible primary amines

  • m-PEG12-NHS ester

  • Reaction Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • PEG Reagent Preparation: Immediately before use, dissolve the m-PEG12-NHS ester in a water-miscible organic solvent like DMSO or DMF to a high concentration (e.g., 100 mM).

  • Conjugation Reaction:

    • Add a 5-50 fold molar excess of the dissolved m-PEG12-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein using an appropriate chromatography method (see Section 4).

Purification of PEGylated Proteins

The reaction mixture after conjugation is a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, excess PEG reagent, and reaction byproducts. Purification is a critical step to isolate the active, conjugated protein.

Chromatography MethodPrinciple of SeparationApplication in PEGylation PurificationReference
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Effective for removing unreacted low molecular weight PEG reagents and byproducts. Can separate proteins with different degrees of PEGylation (e.g., mono- vs. di-PEGylated).
Ion Exchange Chromatography (IEX) Separation based on net surface charge.Highly effective for separating unreacted protein from PEGylated protein, as PEGylation often shields surface charges. Can also separate positional isomers.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be used as a polishing step, particularly for separating species with different degrees of PEGylation.
Reverse Phase Chromatography (RPC) Separation based on hydrophobicity.Typically used for analytical purposes or for smaller peptides and proteins.

Quantitative Data and Characterization

The efficiency of the conjugation reaction and the properties of the resulting PEGylated protein must be thoroughly characterized.

Optimizing Reaction Conditions

The molar ratio of PEG reagent to protein and the reaction pH are critical parameters that influence the degree of PEGylation.

ParameterConditionEffect on ConjugationReference
Molar Ratio (PEG:Protein) Increasing molar excess (e.g., from 5:1 to 20:1)Increases the degree of PEGylation (more PEG chains per protein). A 5:1 molar ratio of mPEG-ALD to protein was found to be optimal for producing monoPEGylated rhG-CSF.
pH (for amine-reactive NHS esters) pH 7.0 - 9.0Higher pH (e.g., 8.0-8.5) increases the reaction rate by deprotonating primary amines. At pH 8.2, a remarkable increase in mono-PEGylated F(ab')2 production was observed compared to pH 7.4.
Impact on Protein Activity and Stability

PEGylation can impact the biological activity and stability of a protein. This effect is dependent on the site and degree of PEGylation.

ProteinPEG SizeEffect on ActivityEffect on StabilityReference
rhG-CSF10, 20, 30 kDa mPEG-ALD20.80-42.73% retention of biological activity.Not specified
RNase A5 kDa and 20 kDa mPEG94% and 100% remnant biological activity for mono-PEGylated forms, respectively.Not specified
LysozymeLow molar mass PNAM and POEGMAMonovalent conjugates showed equal or higher activity than the native protein.Improved protein solubility.
Analytical Techniques for Characterization

A suite of analytical techniques is required to confirm successful conjugation and characterize the product.

TechniqueInformation ObtainedReference
SDS-PAGE Estimation of molecular weight increase and degree of PEGylation.
Size Exclusion Chromatography (SEC-HPLC) Determination of hydrodynamic radius, assessment of aggregation, and quantification of different PEGylated species.
Mass Spectrometry (MS) Precise molecular weight determination, confirmation of PEGylation, and identification of conjugation sites.
Enzyme-Linked Immunosorbent Assay (ELISA) Quantification of PEGylated protein concentration and assessment of immunogenicity.

Visualized Workflows and Concepts

Experimental Workflow for Protein PEGylation

The following diagram illustrates the general workflow for the conjugation of this compound to a protein followed by purification and analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (1-10 mg/mL) Activation Activate Protein (e.g., EDC/NHS) Protein->Activation Add Activators PEG_Amine This compound Solution Conjugation Conjugate (2h RT or O/N 4°C) PEG_Amine->Conjugation Add PEG Activation->Conjugation Quenching Quench Reaction (Tris or Glycine) Conjugation->Quenching Add Quencher Purify Chromatography (SEC or IEX) Quenching->Purify Load Reaction Mixture Analysis Characterization (SDS-PAGE, MS, HPLC) Purify->Analysis Collect Fractions

Experimental workflow for protein conjugation with this compound.
Conceptual Impact of PEGylation on Therapeutic Proteins

This diagram illustrates the key conceptual benefits of protein PEGylation in a therapeutic context.

pegylation_concept cluster_protein Native Protein cluster_pegylated PEGylated Protein cluster_effects Pharmacological Effects cluster_outcome Therapeutic Outcome Native_Protein Therapeutic Protein PEG_Protein PEGylated Therapeutic Protein Native_Protein->PEG_Protein PEGylation (this compound) Increased_HalfLife Increased Circulating Half-Life PEG_Protein->Increased_HalfLife Reduced_Immunogenicity Reduced Immunogenicity PEG_Protein->Reduced_Immunogenicity Improved_Stability Improved Stability PEG_Protein->Improved_Stability Enhanced_Efficacy Enhanced Therapeutic Efficacy Increased_HalfLife->Enhanced_Efficacy Reduced_Immunogenicity->Enhanced_Efficacy Improved_Stability->Enhanced_Efficacy

References

A Step-by-Step Guide to Bioconjugation with m-PEG12-amine: Protocols and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the bioconjugation of m-PEG12-amine, a discrete polyethylene glycol (PEG) linker. These application notes and protocols are designed to assist researchers in the successful covalent modification of proteins, peptides, and other biomolecules, with a particular focus on applications in drug development, such as the creation of Antibody-Drug Conjugates (ADCs) and PROTACs.

Introduction to this compound

This compound is a monodisperse PEG linker characterized by a methoxy-terminated chain of twelve ethylene glycol units and a terminal primary amine.[1][2][3] This hydrophilic linker is a valuable tool in bioconjugation for several key reasons:

  • Enhanced Solubility: The PEG chain increases the hydrophilicity of the modified molecule, which can be particularly advantageous when working with hydrophobic drugs or proteins, helping to prevent aggregation.[1]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic volume of biomolecules, which can reduce renal clearance and extend their circulation half-life.

  • Reduced Immunogenicity: The PEG chain can shield epitopes on the surface of proteins, potentially reducing their immunogenicity.

  • Precise Spacer Length: As a discrete PEG linker, this compound provides a defined and consistent spacer length between the conjugated molecules, which is crucial for maintaining biological activity and ensuring batch-to-batch reproducibility.

The terminal primary amine of this compound is a versatile functional group that can readily react with several functionalities on a target biomolecule, most commonly carboxylic acid groups.[1] This reaction is typically facilitated by carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Core Bioconjugation Principles: EDC/NHS Chemistry

The most common strategy for conjugating this compound to a biomolecule, such as a protein, involves the formation of a stable amide bond with a carboxylic acid group (e.g., on the side chains of aspartic or glutamic acid residues). This is achieved through a two-step process mediated by EDC and NHS.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group on the target protein to form a highly reactive but unstable O-acylisourea intermediate.

  • Formation of a Semi-Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted into a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous environments compared to the O-acylisourea intermediate.

  • Nucleophilic Attack by this compound: The primary amine of this compound then attacks the NHS ester, forming a stable amide bond and releasing NHS.

This two-step approach is highly efficient and allows for controlled conjugation under mild reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of this compound to a protein containing accessible carboxylic acid residues.

Materials and Reagents
  • Target protein with accessible carboxylic acid groups

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for increased aqueous solubility

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

  • Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer)

Step-by-Step Conjugation Protocol
  • Preparation of the Target Protein:

    • Dissolve the protein in the Activation Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris) or carboxylates. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Activation of the Protein's Carboxylic Acids:

    • Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature before opening.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO, or directly in cold Activation Buffer immediately before use.

    • Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution. The optimal ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Prepare a stock solution of this compound in the Conjugation Buffer or anhydrous DMSO.

    • Adjust the pH of the activated protein solution to 7.2-7.5 by adding the Conjugation Buffer.

    • Add a 10- to 100-fold molar excess of this compound to the activated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted this compound and reaction byproducts using a suitable chromatography method.

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller, unreacted molecules.

      • Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins based on changes in their surface charge.

    • Monitor the purification process by measuring the absorbance at 280 nm.

    • Pool the fractions containing the purified PEGylated protein.

    • Perform a buffer exchange into a suitable storage buffer and concentrate the protein if necessary.

  • Characterization of the Conjugate:

    • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

    • UV-Vis Spectroscopy: To determine the protein concentration.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent attachment of this compound and to determine the degree of PEGylation (the number of PEG molecules per protein).

    • HPLC (SEC, IEX, or RP-HPLC): To assess the purity of the conjugate and separate different PEGylated species.

Data Presentation

The following table summarizes typical parameters and expected results for the bioconjugation of this compound to a model protein. Note that these values are representative and will vary depending on the specific protein and reaction conditions.

ParameterTypical RangeMethod of Analysis
Molar Excess of Reagents
EDC:Protein10:1 to 50:1N/A
NHS:Protein10:1 to 50:1N/A
This compound:Protein10:1 to 100:1N/A
Reaction Conditions
Activation pH4.7 - 6.0pH meter
Conjugation pH7.2 - 7.5pH meter
Reaction Time2 - 12 hoursN/A
Temperature4 - 25 °CN/A
Conjugate Characterization
Degree of PEGylation1 - 5Mass Spectrometry
Conjugation Efficiency30 - 70%HPLC, Mass Spectrometry
Purity of Final Product> 95%SEC-HPLC
Yield20 - 60%UV-Vis Spectroscopy

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (Buffer Exchange) activation Activation of Protein (EDC/NHS) protein_prep->activation reagent_prep Reagent Preparation (EDC, NHS, this compound) reagent_prep->activation conjugation Conjugation with This compound activation->conjugation quenching Quenching conjugation->quenching purification Purification (SEC/IEX) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization end Final Product characterization->end start Start start->protein_prep

Caption: Experimental workflow for this compound bioconjugation.

Signaling Pathway of EDC/NHS Coupling

G protein_cooh Protein-COOH o_acylisourea O-Acylisourea Intermediate (unstable) protein_cooh->o_acylisourea + EDC edc EDC nhs_ester NHS Ester Intermediate (semi-stable) o_acylisourea->nhs_ester + NHS nhs NHS final_product Protein-CONH-PEG12-m nhs_ester->final_product + m-PEG12-NH2 released_nhs NHS nhs_ester->released_nhs - NHS peg_amine m-PEG12-NH2

References

Application Notes and Protocols for the Functionalization of Gold Nanoparticles with m-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, particularly in biomedical applications such as drug delivery, bioimaging, and diagnostics.[1][2] Their unique optical and electronic properties, coupled with their biocompatibility and ease of surface modification, make them an ideal platform for these applications.[1] Functionalization of AuNPs with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance their stability in biological media, reduce non-specific protein adsorption, and prolong circulation times in vivo.[3]

This document provides detailed application notes and experimental protocols for the functionalization of gold nanoparticles with m-PEG12-amine. This specific short-chain PEG linker features a methoxy group at one terminus and an amine group at the other. The amine group provides a reactive handle for the subsequent conjugation of targeting ligands, therapeutic agents, or imaging probes. While a thiol group is typically used for direct covalent attachment to the gold surface, this compound can be tethered through various chemical strategies, often involving a thiol-containing linker. These protocols will guide researchers through the synthesis, functionalization, and characterization of this compound coated AuNPs.

Principle of Functionalization

The most common and robust method for attaching molecules to gold nanoparticles is through the formation of a gold-thiol (Au-S) bond.[4] Therefore, to functionalize AuNPs with this compound, a common strategy involves introducing a thiol group to the PEG molecule or using a heterobifunctional linker. However, direct adsorption of amine-containing molecules onto the gold surface can also occur, although the bond is generally less stable than the Au-S bond. For the purpose of these protocols, we will focus on the more stable and widely used thiol-mediated conjugation. This typically involves a ligand exchange process where the citrate ions stabilizing the as-synthesized AuNPs are replaced by the thiol-terminated PEG linker.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (20 nm)

This protocol describes the synthesis of monodisperse citrate-stabilized gold nanoparticles with an approximate diameter of 20 nm using the well-established Turkevich method.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄) solution (1% w/v)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)

Procedure:

  • In a 250 mL round-bottom flask, add 100 mL of DI water and 1 mL of the 1% HAuCl₄ solution.

  • Bring the solution to a rolling boil with vigorous stirring using a magnetic stir bar.

  • Rapidly inject 10 mL of a 1% trisodium citrate solution into the boiling solution.

  • Observe the color change of the solution from pale yellow to colorless, then to a deep wine-red, which indicates the formation of gold nanoparticles.

  • Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

  • Allow the solution to cool to room temperature.

  • The synthesized citrate-stabilized AuNPs should be stored at 4°C for future use.

Protocol 2: Functionalization of Gold Nanoparticles with Thiol-Terminated m-PEG12

This protocol details the functionalization of the citrate-stabilized AuNPs with a thiol-terminated m-PEG12 linker. As this compound does not have a thiol group, a common approach is to use a heterobifunctional linker such as SH-PEG-NH₂. For the purpose of this protocol, we will assume the use of a commercially available or synthesized thiol-terminated m-PEG12.

Materials:

  • Citrate-stabilized gold nanoparticles (from Protocol 1)

  • Thiol-m-PEG12 (e.g., HS-(CH₂CH₂O)₁₂-CH₃) or a suitable heterobifunctional SH-PEG-amine linker.

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Centrifuge capable of at least 15,000 x g

Procedure:

  • Prepare a stock solution of the thiol-m-PEG12 linker in DI water at a concentration of 1 mg/mL.

  • To 10 mL of the citrate-stabilized AuNP solution, add the thiol-m-PEG12 solution. The optimal molar ratio of PEG to AuNPs should be determined empirically but a starting point is a 300:1 molar ratio of PEG to AuNPs.

  • Allow the mixture to react for at least 12-24 hours at room temperature with gentle stirring to facilitate the ligand exchange process.

  • After the incubation period, centrifuge the solution at a speed sufficient to pellet the gold nanoparticles (e.g., 15,000 x g for 30 minutes).

  • Carefully remove the supernatant, which contains unbound PEG and displaced citrate ions.

  • Resuspend the nanoparticle pellet in 10 mL of PBS buffer.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of any unbound PEG molecules.

  • After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer (e.g., PBS) for storage at 4°C.

Characterization of Functionalized Gold Nanoparticles

Thorough characterization is crucial to confirm the successful functionalization of the gold nanoparticles. The following techniques are recommended:

  • UV-Visible (UV-Vis) Spectroscopy: Used to monitor the synthesis of AuNPs and their stability. Citrate-stabilized AuNPs typically exhibit a surface plasmon resonance (SPR) peak around 520 nm. A slight red-shift in the SPR peak after PEGylation can indicate a change in the local refractive index around the nanoparticles, suggesting successful surface modification.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in solution. An increase in the hydrodynamic diameter after PEGylation confirms the presence of the PEG layer on the nanoparticle surface.

  • Zeta Potential Measurement: Determines the surface charge of the nanoparticles. Citrate-stabilized AuNPs have a negative zeta potential due to the citrate ions. Successful functionalization with this compound should result in a shift of the zeta potential to a less negative or even positive value, depending on the pH and the degree of amine protonation.

  • Transmission Electron Microscopy (TEM): Provides information on the size, shape, and monodispersity of the gold nanoparticle core.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present on the nanoparticle surface. The presence of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹) and amine peaks (N-H stretching around 3300-3500 cm⁻¹) in the spectrum of the functionalized AuNPs would confirm the conjugation.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the characterization of unfunctionalized and this compound functionalized gold nanoparticles. The values are representative and may vary depending on the specific synthesis and functionalization conditions.

ParameterCitrate-Stabilized AuNPs (Unfunctionalized)This compound Functionalized AuNPsReference
Core Diameter (TEM) ~20 nm~20 nm
Hydrodynamic Diameter (DLS) ~25-30 nm~40-50 nm
Zeta Potential -30 to -50 mV-10 to +30 mV
Surface Plasmon Resonance (SPR) Peak ~520 nm~522-525 nm
Characterization TechniqueExpected Outcome for Successful Functionalization
UV-Vis Spectroscopy A slight red-shift (2-5 nm) in the SPR peak.
Dynamic Light Scattering (DLS) An increase in the hydrodynamic diameter.
Zeta Potential A shift towards a more positive or less negative value.
FTIR Spectroscopy Appearance of characteristic peaks for PEG (C-O-C stretch) and amine (N-H stretch) groups.

Visualizations

experimental_workflow Experimental Workflow for AuNP Functionalization cluster_synthesis AuNP Synthesis cluster_functionalization Functionalization cluster_characterization Characterization synthesis Synthesis of Citrate-Stabilized AuNPs purification1 Initial Characterization (UV-Vis, TEM) synthesis->purification1 functionalization Incubation with m-PEG12-thiol synthesis->functionalization Ligand Exchange purification2 Centrifugation and Washing functionalization->purification2 characterization Characterization of Functionalized AuNPs purification2->characterization uv_vis UV-Vis Spectroscopy characterization->uv_vis dls DLS characterization->dls zeta Zeta Potential characterization->zeta ftir FTIR characterization->ftir

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

signaling_pathway Conceptual Application in Targeted Drug Delivery cluster_cell Target Cell au_peg This compound AuNP conjugated_np Targeted Drug-Loaded AuNP au_peg->conjugated_np targeting_ligand Targeting Ligand (e.g., Antibody, Peptide) targeting_ligand->conjugated_np drug Therapeutic Drug drug->conjugated_np receptor Cell Surface Receptor conjugated_np->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization drug_release Intracellular Drug Release internalization->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Targeted drug delivery using functionalized gold nanoparticles.

Applications

The successful functionalization of gold nanoparticles with this compound opens up a wide range of applications in biomedical research and drug development:

  • Targeted Drug Delivery: The terminal amine group can be used to conjugate targeting moieties such as antibodies, peptides, or aptamers to direct the nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.

  • Bioimaging: The amine group can be reacted with fluorescent dyes or contrast agents for various imaging modalities, including fluorescence microscopy, magnetic resonance imaging (MRI), and computed tomography (CT).

  • Biosensing: Functionalized AuNPs can be used to develop highly sensitive and specific biosensors for the detection of biomarkers, pathogens, and other analytes.

  • Gene Delivery: The positively charged amine groups can facilitate the binding and delivery of negatively charged nucleic acids like siRNA and DNA for gene therapy applications.

Conclusion

This document provides a comprehensive guide for the functionalization of gold nanoparticles with this compound. By following the detailed protocols and characterization steps, researchers can reliably produce high-quality functionalized nanoparticles for a variety of biomedical applications. The provided quantitative data and visualizations serve as a valuable resource for planning experiments and interpreting results. The ability to tailor the surface chemistry of gold nanoparticles with specific functional groups like the amine terminus of m-PEG12 is a critical step in the development of next-generation nanomedicines and diagnostic tools.

References

Application Notes and Protocols: Antibody Labeling with m-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including antibodies. The attachment of PEG chains can improve solubility, stability, and circulating half-life, while reducing immunogenicity. This document provides a detailed protocol for the covalent conjugation of m-PEG12-amine to an antibody. This method targets the carboxyl groups (glutamic and aspartic acid residues) on the antibody, activating them with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of a stable amide bond with the primary amine of this compound.

This protocol is intended for research purposes to generate PEGylated antibodies for various applications, including immunoassays, diagnostics, and therapeutic development.

Data Presentation

Table 1: Recommended Molar Ratios for Antibody Activation and PEGylation

ReagentMolar Excess (relative to Antibody)Concentration/Stock SolutionPurpose
EDC10-50 fold10 mg/mL in Activation BufferActivates carboxyl groups on the antibody
NHS20-100 fold10 mg/mL in Activation BufferStabilizes the activated carboxyl groups
This compound20-100 fold10 mg/mL in Conjugation BufferAmine-containing PEG linker for conjugation

Table 2: Typical Reaction Parameters

ParameterConditionNotes
Activation Time15-30 minutesAt room temperature
Conjugation Time2 hours to overnightAt room temperature or 4°C
Quenching Time15-30 minutesAt room temperature
pH (Activation)4.5 - 6.0Optimal for EDC/NHS chemistry
pH (Conjugation)7.2 - 8.0Optimal for amine reaction

Experimental Protocols

I. Antibody Preparation
  • Buffer Exchange: Dialyze the antibody solution against an amine-free and carboxyl-free buffer, such as 0.1 M MES buffer (pH 5.5), to remove any interfering substances.

  • Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the activation buffer.

II. Antibody Labeling with this compound

This protocol is based on a two-step procedure involving the activation of the antibody's carboxyl groups followed by conjugation to the this compound.

Materials:

  • Antibody of interest

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting columns or dialysis cassettes for purification

Protocol:

  • Antibody Activation:

    • To the prepared antibody solution in Activation Buffer, add EDC and NHS. For a 1 mg/mL antibody solution, a 10-fold molar excess of EDC and a 20-fold molar excess of NHS is a good starting point.[1][2]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Immediately following activation, exchange the buffer of the activated antibody to Conjugation Buffer (PBS, pH 7.4) using a desalting column to remove excess EDC and NHS.

    • Dissolve this compound in Conjugation Buffer.

    • Add the this compound solution to the activated antibody solution. A 50-fold molar excess of this compound is recommended as a starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

III. Purification of the PEGylated Antibody
  • Dialysis: Dialyze the quenched reaction mixture against PBS (pH 7.4) for 24-48 hours with at least three buffer changes to remove unreacted this compound and quenching reagents.

  • Size-Exclusion Chromatography (SEC): For higher purity, the PEGylated antibody can be further purified using a size-exclusion chromatography column to separate the conjugated antibody from any remaining unconjugated antibody and other small molecules.

Mandatory Visualization

Antibody_Labeling_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation Protocol cluster_purification Purification Ab Antibody Solution Buffer_Ex Buffer Exchange (0.1M MES, pH 5.5) Ab->Buffer_Ex Ab_Ready Prepared Antibody Buffer_Ex->Ab_Ready Activation Activation (EDC/NHS) Ab_Ready->Activation Conjugation Conjugation (this compound) Activation->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Dialysis Dialysis Quenching->Dialysis SEC Size-Exclusion Chromatography Dialysis->SEC Purified_Ab Purified PEGylated Antibody SEC->Purified_Ab

Caption: Workflow for Antibody Labeling with this compound.

Application Example: Cell-Based ELISA Workflow

This workflow describes a cell-based ELISA to detect the binding of the PEGylated antibody to a specific cell surface antigen.

Cell_Based_ELISA cluster_plate_prep Plate Preparation cluster_binding Antibody Binding cluster_detection Detection Seed_Cells Seed Antigen-Expressing Cells in 96-well Plate Fix_Cells Fix Cells Seed_Cells->Fix_Cells Block Block with 2% Skimmed Milk Fix_Cells->Block Add_PEG_Ab Incubate with PEGylated Antibody Block->Add_PEG_Ab Wash1 Wash with PBS-T Add_PEG_Ab->Wash1 Add_Secondary Incubate with HRP-conjugated Secondary Antibody Wash1->Add_Secondary Wash2 Wash with PBS-T Add_Secondary->Wash2 Add_Substrate Add ABTS Substrate Wash2->Add_Substrate Read_Plate Measure Absorbance at 405 nm Add_Substrate->Read_Plate

Caption: Cell-Based ELISA using a PEGylated Antibody.[3]

References

Application of m-PEG12-amine in PROTAC Linker Synthesis for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and offer synthetic versatility for systematic optimization of linker length.[1][2] m-PEG12-amine is a monodisperse PEG linker featuring a terminal amine group, making it a valuable building block for the synthesis of PROTACs through common coupling chemistries.[3][4] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of PROTACs, with a focus on targeting the epigenetic reader protein BRD4.

PROTAC Mechanism of Action and Synthesis Workflow

The general mechanism of a BRD4-targeting PROTAC involves the recruitment of an E3 ligase (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]) to BRD4, leading to its ubiquitination and subsequent degradation. The synthesis of such a PROTAC using this compound typically involves the sequential coupling of the linker to the E3 ligase ligand and the POI ligand.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Intermediate E3 Ligand-Linker Intermediate E3_Ligand->Intermediate Amide Coupling Step 1 m_PEG12_amine This compound m_PEG12_amine->Intermediate POI_Ligand POI Ligand (e.g., JQ1 derivative) Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Intermediate->Final_PROTAC Amide Coupling Step 2 BRD4_Degradation_Pathway cluster_pathway BRD4 Degradation Signaling Pathway PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of Oncogenes (e.g., c-MYC) Degradation->Downstream Effect Anti-proliferative Effects Downstream->Effect

References

Quantifying m-PEG12-amine Conjugation Efficiency: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantification of m-PEG12-amine conjugation efficiency. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other molecules. Specifically, this compound, a monodisperse PEG linker, offers precise control over the PEGylation process. Accurate and robust analytical methods are essential for determining the degree of PEGylation and ensuring the quality and consistency of the resulting conjugate. This guide covers the primary analytical techniques for quantification, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols and data presentation formats are provided to assist researchers in implementing these methods.

Introduction to this compound Conjugation

PEGylation is a widely adopted technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, leading to increased solubility, extended circulating half-life, and reduced immunogenicity.[1] this compound is a discrete PEG linker with a terminal amine group, which readily reacts with activated carboxylic acids, N-hydroxysuccinimide (NHS) esters, or carbonyls to form stable covalent bonds.[2] The monodisperse nature of this compound ensures a homogeneous product, simplifying analysis and characterization compared to traditional polydisperse PEG reagents.[3]

Quantifying the efficiency of the conjugation reaction is paramount for process optimization, quality control, and regulatory compliance. The primary goals of quantification are to determine the degree of PEGylation (the number of PEG molecules attached to each molecule) and to quantify the remaining unreacted starting materials.

Analytical Methods for Quantifying Conjugation Efficiency

A variety of analytical techniques can be employed to assess the efficiency of this compound conjugation. The choice of method depends on the properties of the molecule being PEGylated, the available instrumentation, and the specific information required.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of PEGylated molecules.[1][] Different HPLC modes can be used to separate the PEGylated conjugate from the unreacted protein/molecule and free this compound.

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the molecule, leading to an earlier elution time compared to the un-PEGylated form. SEC-HPLC is particularly useful for quantifying high molecular weight species and aggregates.

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a molecule, allowing for the separation of different PEGylated species, including positional isomers.

  • Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net charge. The conjugation of this compound to charged residues like lysine can alter the overall charge of the protein, enabling separation of species with different degrees of PEGylation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the precise molecular weight of the PEGylated conjugate, which directly confirms the number of attached this compound molecules. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for this purpose. Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS, providing a comprehensive analysis of the reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to directly quantify the amount of PEG in a sample. The characteristic repeating ethylene glycol protons of the PEG chain produce a distinct signal that can be integrated and compared to a signal from the parent molecule to determine the degree of PEGylation. This method is particularly useful for smaller molecules and peptides where the PEG signal is sufficiently resolved.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of a model protein conjugated with this compound using different analytical techniques.

Table 1: HPLC Analysis of this compound Conjugation

HPLC MethodAnalyteRetention Time (min)Peak Area (%)Conjugation Efficiency (%)
SEC-HPLC PEGylated Protein8.592.392.3
Unconjugated Protein10.27.7
RP-HPLC Mono-PEGylated12.185.191.5
Di-PEGylated11.56.4
Unconjugated Protein14.88.5

Note: Retention times and peak areas are illustrative and will vary depending on the specific protein, column, and experimental conditions.

Table 2: Mass Spectrometry Analysis of this compound Conjugation

SpeciesExpected Mass (Da)Observed Mass (Da)Abundance (%)Degree of PEGylation
Unconjugated Protein25,000.025,000.28.10
Mono-PEGylated25,559.725,559.986.51
Di-PEGylated26,119.426,119.55.42

Note: The mass of this compound is approximately 559.7 Da.

Table 3: ¹H NMR Analysis of this compound Conjugation

SignalChemical Shift (ppm)IntegralMolar Ratio (PEG:Protein)Conjugation Efficiency (%)
Protein (e.g., aromatic protons)6.8 - 7.51.00 (normalized)-93
PEG (-CH₂CH₂O-)3.6444.640.93

Note: Calculation is based on the ratio of the integrals of the PEG protons to a known number of protons on the protein.

Experimental Protocols

Protocol 1: General this compound Conjugation to a Protein via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a protein with available lysine residues after activation of the protein's carboxyl groups.

Materials:

  • Protein of interest

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., SEC column)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 2-5 mg/mL.

  • Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: SEC-HPLC Analysis of PEGylated Protein

Methodology:

  • Column: A suitable SEC column for protein separation (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Sample Concentration: 1.0 mg/mL in mobile phase.

Quantification: Conjugation efficiency is calculated by the relative peak area of the PEGylated protein compared to the total peak area of all protein species (PEGylated and unconjugated).

Protocol 3: LC-MS Analysis of PEGylated Protein

Methodology:

  • LC System: Agilent 1260 Infinity LC or equivalent.

  • Column: Reversed-phase column suitable for proteins (e.g., C4 or C8).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • MS System: Agilent 6520 Accurate Mass Q-TOF LC/MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge masses of the different species in the sample. The degree of PEGylation is determined by the mass shift corresponding to the addition of this compound units.

Protocol 4: ¹H NMR for Quantification

Methodology:

  • Sample Preparation: Lyophilize the purified PEGylated protein and dissolve a known quantity in a suitable deuterated solvent (e.g., D₂O).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the spectrum (phasing, baseline correction).

  • Integration: Integrate the characteristic PEG signal (around 3.64 ppm) and a well-resolved signal from the parent molecule with a known number of protons.

  • Calculation: Calculate the molar ratio of PEG to the molecule to determine the average degree of PEGylation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the conjugation of this compound to a protein and subsequent analysis of the conjugation efficiency.

G cluster_prep Conjugation & Purification cluster_analysis Quantification cluster_results Data Interpretation Protein Protein Solution Activate Activate Carboxyl Groups (EDC/NHS) Protein->Activate PEG_add Add this compound Activate->PEG_add React Conjugation Reaction PEG_add->React Quench Quench Reaction React->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analysis Analyze Purified Conjugate Purify->Analysis Sample HPLC HPLC Analysis (SEC, RP) Analysis->HPLC MS Mass Spectrometry (LC-MS) Analysis->MS NMR NMR Spectroscopy Analysis->NMR Efficiency Conjugation Efficiency (%) HPLC->Efficiency Purity Purity Assessment HPLC->Purity Degree Degree of PEGylation MS->Degree

Caption: General workflow for this compound conjugation and analysis.

Improved Pharmacokinetics via PEGylation

This diagram illustrates the conceptual impact of PEGylation on the pharmacokinetic profile of a therapeutic protein.

G cluster_native Unconjugated Protein cluster_pegylated PEGylated Protein Protein Therapeutic Protein Kidney Rapid Renal Clearance Protein->Kidney Protease Proteolytic Degradation Protein->Protease Immune Immunogenic Response Protein->Immune PEG_Protein PEGylated Protein Protein->PEG_Protein This compound Conjugation HalfLife Increased Half-Life PEG_Protein->HalfLife ReducedClearance Reduced Clearance PEG_Protein->ReducedClearance ReducedImmuno Reduced Immunogenicity PEG_Protein->ReducedImmuno

Caption: PEGylation enhances the pharmacokinetic properties of therapeutic proteins.

Conclusion

The successful development and application of PEGylated therapeutics rely on accurate and reproducible methods for quantifying conjugation efficiency. This guide provides a comprehensive overview of the key analytical techniques—HPLC, Mass Spectrometry, and NMR—along with detailed protocols for their implementation in the context of this compound conjugation. By leveraging these methods, researchers can effectively characterize their PEGylated products, ensuring optimal quality, consistency, and performance.

References

Application Notes: Experimental Setup for PEGylation with m-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small drugs. This bioconjugation technique is a cornerstone in pharmaceutical development, employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Key benefits of PEGylation include increased drug solubility and stability, extended circulating half-life by reducing renal clearance, and decreased immunogenicity by masking antigenic epitopes.[1][3][4]

m-PEG12-amine is a monodisperse PEG linker containing a terminal primary amine group and a methoxy-capped terminus. The amine group serves as a reactive handle for conjugation to molecules containing carboxylic acids (often activated by reagents like EDC and NHS) or activated NHS esters. The discrete chain length of 12 ethylene glycol units ensures batch-to-batch consistency, a critical factor in pharmaceutical development. These notes provide detailed protocols for the experimental setup, purification, and characterization of conjugates prepared using this compound.

I. Reagent and Buffer Preparation

Successful PEGylation requires careful preparation of reagents and buffers to ensure optimal reaction conditions and stability of the molecule to be conjugated.

Table 1: Properties of this compound

PropertyValueSource
Chemical Formula C25H53NO12
Molecular Weight 559.7 g/mol
CAS Number 1977493-48-3
Purity Typically ≥98%
Reactive Group Primary Amine (-NH2)
Solubility Water, DMSO, DMF, DCM
Storage Store desiccated at -20°C

Buffer Preparation:

  • Activation Buffer (for Carboxylic Acids): 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5 - 6.0. Use a non-amine, non-carboxylate buffer.

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5. Alternatively, 0.1 M HEPES or borate buffers can be used. Avoid buffers containing primary amines like Tris, as they will compete in the reaction.

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.5.

II. Experimental Protocols

Two primary protocols are presented based on the functional group of the molecule to be PEGylated.

Protocol 1: PEGylation of a Carboxylic Acid-Containing Molecule via EDC/NHS Chemistry

This two-step protocol is used for conjugating this compound to proteins or other molecules bearing carboxyl groups (-COOH).

Workflow for EDC/NHS PEGylation

G Workflow for this compound Conjugation via EDC/NHS Chemistry prep Prepare Molecule in Activation Buffer (pH 4.5-6.0) activate Activate -COOH with EDC/NHS (15 min, Room Temp) prep->activate quench_edc Optional: Quench EDC with DTT activate->quench_edc adjust_ph Adjust pH to 7.2-7.5 with Conjugation Buffer activate->adjust_ph If no quench quench_edc->adjust_ph add_peg Add this compound (Molar Excess) adjust_ph->add_peg react React for 2-4 hours at Room Temperature add_peg->react quench_rxn Quench Reaction (e.g., with Hydroxylamine or Tris) react->quench_rxn purify Purify Conjugate (SEC, IEX, or HIC) quench_rxn->purify characterize Characterize Product (SDS-PAGE, LC-MS) purify->characterize G Purification Strategy for PEGylated Products start Crude PEGylation Reaction Mixture sec Size Exclusion Chromatography (SEC) start->sec Initial Cleanup iex Ion Exchange Chromatography (IEX) start->iex Primary Method sec->iex Further Separation outcome_sec Separates by Size: Removes unreacted small molecules & excess PEG. sec->outcome_sec hic Hydrophobic Interaction Chromatography (HIC) iex->hic Polishing Step outcome_iex Separates by Charge: Resolves species with different degrees of PEGylation. iex->outcome_iex final Pure PEGylated Conjugate iex->final outcome_hic Separates by Hydrophobicity: Alternative to IEX; useful for polishing steps. hic->outcome_hic hic->final G How PEGylation Enhances Therapeutic Properties pegylation Covalent Attachment of This compound size Increased Hydrodynamic Size pegylation->size shield Steric Shielding of Surface pegylation->shield solubility Increased Hydrophilicity pegylation->solubility clearance Reduced Renal Clearance size->clearance proteolysis Protection from Proteolytic Enzymes shield->proteolysis immunogenicity Masking of Antigenic Epitopes shield->immunogenicity aggregation Reduced Aggregation solubility->aggregation halflife Extended Circulating Half-Life clearance->halflife stability Improved Stability proteolysis->stability immuno Reduced Immunogenicity immunogenicity->immuno aggregation->stability

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed m-PEG12-amine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG12-amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugation reaction failed, showing little to no product formation. What are the common causes?

A1: Several factors can lead to a failed conjugation reaction. The most common culprits include:

  • Hydrolysis of the activated ester: If you are reacting this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule, the NHS ester is highly susceptible to hydrolysis, especially at neutral to high pH. This hydrolysis reaction competes with the desired amine conjugation.[1] The half-life of an NHS ester can decrease from hours at pH 7.0 to minutes at pH 8.6.[1]

  • Improper buffer selection: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated PEG, leading to low or no yield of the desired conjugate.[1][2][3]

  • Poor quality or degraded this compound: Like many reagents, this compound can degrade if not stored properly. It is sensitive to moisture and should be stored at -20°C under a dry, inert atmosphere.

  • Suboptimal reaction conditions: The pH, temperature, and molar ratio of reactants are critical for a successful conjugation. An incorrect pH can slow down the reaction or favor side reactions.

  • Steric hindrance: The conjugation site on your target molecule might be sterically hindered, preventing the this compound from accessing it efficiently.

Q2: What is the optimal pH for conjugating this compound to an NHS-activated molecule?

A2: The optimal pH for reacting primary amines with NHS esters is typically between 7.2 and 8.5. While the reaction rate increases with pH, so does the rate of NHS-ester hydrolysis. A common starting point is a phosphate-buffered saline (PBS) at pH 7.4. It is crucial to avoid amine-containing buffers in your reaction mixture.

Q3: How should I store my this compound and my activated (e.g., NHS-ester) molecule?

A3: Proper storage is critical for maintaining the reactivity of your reagents.

  • This compound: Store at -20°C in a dry environment, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • NHS-ester activated molecules: These are highly moisture-sensitive. They should be stored at -20°C with a desiccant. It is recommended to dissolve the NHS ester immediately before use and not to prepare stock solutions for long-term storage due to its susceptibility to hydrolysis.

Q4: I see multiple products in my reaction analysis. What could be the cause?

A4: The presence of multiple products, or heterogeneity, is a common challenge in PEGylation. This can arise from:

  • Multiple reaction sites: If your target molecule has multiple primary amines (e.g., lysine residues in a protein), the this compound can attach at different sites, resulting in a mixture of isomers.

  • Side reactions: Under certain conditions, especially at higher pH, NHS esters can react with other nucleophilic amino acid side chains like those of tyrosine, serine, and threonine, although the reaction is less efficient than with primary amines.

  • Impurities in reagents: The presence of impurities in your PEG reagent can lead to side products.

Q5: How can I purify my PEGylated product and remove unreacted this compound?

A5: Several chromatographic techniques are effective for purifying PEGylated products and removing unreacted reagents. The choice of method depends on the properties of your conjugate.

  • Size Exclusion Chromatography (SEC): This is a widely used method that separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of a molecule, SEC is very effective at separating the larger PEGylated conjugate from the smaller, unreacted this compound and other low molecular weight by-products.

  • Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein. This change in charge properties can be exploited to separate PEGylated species from the un-PEGylated protein using IEX.

  • Reversed-Phase Chromatography (RPC): PEGylation can alter the hydrophobicity of a molecule, which allows for separation using RPC.

  • Dialysis or Tangential Flow Filtration (TFF): These methods are also effective for removing smaller unreacted species from the larger PEGylated product.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with your this compound conjugation reactions.

Problem: Low or No Yield of PEGylated Product
Potential Cause Recommended Solution
Hydrolysis of Activated Ester (e.g., NHS-ester) - Prepare the activated ester solution immediately before use. Do not store it as a stock solution. - Perform the reaction at a slightly acidic to neutral pH (e.g., pH 7.0-7.5) to balance the amidation and hydrolysis rates. - Ensure all glassware is dry and use anhydrous solvents when working with organic-soluble reagents.
Incorrect Buffer Composition - Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), MES, or HEPES at a pH between 7.2 and 8.0. - If your protein is in an amine-containing buffer (e.g., Tris), perform a buffer exchange via dialysis or desalting column before starting the conjugation.
Degraded this compound Reagent - Purchase a new vial of this compound. - Ensure proper storage at -20°C in a desiccated, inert environment. - Allow the reagent to warm to room temperature before opening to prevent moisture contamination.
Suboptimal Molar Ratio - Optimize the molar ratio of this compound to your target molecule. A 5-fold to 20-fold molar excess of the PEG reagent over the target molecule is a common starting point for protein conjugations.
Low Reactant Concentration - If possible, increase the concentration of your target molecule. Reactions in dilute solutions can be less efficient.
Steric Hindrance - Increase the reaction time or temperature (while considering the stability of your molecule). - If possible, consider using a PEG linker with a longer spacer arm to overcome steric hindrance.
Problem: Reaction Mixture Shows Multiple Products
Potential Cause Recommended Solution
Multiple Reactive Sites on Target Molecule - Adjust the molar ratio of this compound to your target molecule to favor mono-conjugation. - Consider site-specific conjugation strategies if a single, well-defined product is required.
Side Reactions with Other Functional Groups - Perform the reaction at a lower pH (e.g., 7.2-7.5) to increase the specificity for primary amines over other nucleophilic groups.
Impure Reagents - Use high-purity this compound and target molecules.

Experimental Protocols

General Protocol for this compound Conjugation to an NHS-Activated Molecule

This protocol provides a general guideline. Optimal conditions may vary depending on the specific molecule being conjugated.

Materials:

  • This compound

  • NHS-activated molecule

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (non-amine containing)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous DMSO or DMF (for dissolving reagents if necessary)

  • Purification column (e.g., SEC)

Procedure:

  • Prepare the Target Molecule: Dissolve your NHS-activated molecule in the Reaction Buffer to the desired concentration. If your molecule is not readily soluble in aqueous buffer, it can be dissolved in a minimal amount of anhydrous DMSO or DMF first, and then added to the reaction buffer. The final concentration of the organic solvent should ideally be less than 10%.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in the Reaction Buffer.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the solution of the NHS-activated molecule. Mix gently and allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time may need to be determined empirically.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS-ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from excess this compound and byproducts using an appropriate chromatography method such as size exclusion chromatography (SEC).

  • Analysis: Analyze the purified conjugate using SDS-PAGE, HPLC, or mass spectrometry to confirm successful conjugation and assess purity.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Failed this compound Conjugation Reaction check_reagents Check Reagent Quality and Storage start->check_reagents check_buffer Verify Buffer Composition (Amine-Free?) start->check_buffer check_conditions Review Reaction Conditions (pH, Molar Ratio) start->check_conditions new_reagents Use Fresh Reagents check_reagents->new_reagents optimize_buffer Use Amine-Free Buffer (e.g., PBS pH 7.4) check_buffer->optimize_buffer optimize_conditions Optimize pH (7.2-8.0) and Molar Ratio check_conditions->optimize_conditions success Successful Conjugation new_reagents->success optimize_buffer->success optimize_conditions->success

Caption: Troubleshooting workflow for failed this compound conjugation reactions.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products peg_amine This compound (H₂N-(PEG)₁₂-OCH₃) reaction Amide Bond Formation (pH 7.2-8.5) peg_amine->reaction nhs_molecule Molecule-NHS Ester nhs_molecule->reaction conjugate PEGylated Molecule (Stable Amide Bond) reaction->conjugate nhs NHS Byproduct reaction->nhs

References

Technical Support Center: Optimizing m-PEG12-amine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your m-PEG12-amine coupling reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve optimal conjugation efficiency in your research, drug development, and scientific applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to a carboxyl group using EDC/NHS chemistry?

A1: The coupling process involves two distinct steps, each with its own optimal pH range for maximum efficiency.

  • Carboxyl Group Activation: The activation of the carboxyl group on your molecule of interest using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is most efficient in a slightly acidic environment, typically between pH 4.5 and 7.2 .[1][2][3] A common choice is a MES buffer at pH 5-6 .[1][2]

  • Amine Coupling: The subsequent reaction of the activated NHS-ester with the primary amine of this compound is most efficient at a neutral to slightly alkaline pH, generally between pH 7 and 8 . For best results, it is recommended to raise the pH to 7.2-7.5 immediately before adding the this compound.

Q2: Why is a two-step pH process recommended for EDC/NHS coupling?

A2: A two-step process allows for the optimization of each reaction stage. The acidic pH during the activation step promotes the efficient formation of the amine-reactive O-acylisourea intermediate by EDC, which is then stabilized by NHS to form an NHS ester. Shifting to a higher pH for the coupling step ensures that the primary amine of the this compound is predominantly in its unprotonated, nucleophilic form, which is necessary for it to efficiently attack the NHS ester and form a stable amide bond.

Q3: What buffers should I use for the activation and coupling steps?

A3: It is crucial to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the desired reaction.

  • Activation Buffer (pH 4.5-6.0): 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.

  • Coupling Buffer (pH 7.2-8.5): Phosphate-buffered saline (PBS) at pH 7.2-7.4 is widely used. Other options include borate buffer or carbonate/bicarbonate buffer.

Q4: Can I perform the entire EDC/NHS coupling reaction at a single pH?

A4: While a one-pot reaction at a pH between 6 and 7 is possible, it is often less efficient than the two-step pH process. At this intermediate pH, both the activation and coupling reactions can proceed, but neither may be at its optimal rate. For applications requiring high conjugation efficiency, the two-step pH adjustment is strongly recommended.

Q5: How can I quench the reaction once the coupling is complete?

A5: To stop the reaction and deactivate any remaining reactive NHS esters, you can add a quenching agent. Common quenching agents include:

  • Hydroxylamine

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

  • Ethanolamine

These molecules contain primary amines that will react with and cap any unreacted NHS esters.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Coupling Efficiency Suboptimal pH: The pH of the activation or coupling step was outside the optimal range.Verify the pH of your buffers before each use. For EDC/NHS chemistry, use a pH of 4.5-6.0 for activation and 7.2-8.0 for coupling.
Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis, especially at higher pH.Add the this compound to the activated molecule immediately after the activation step and pH adjustment. Minimize the time the activated molecule spends in aqueous solution before the amine is introduced.
Competing Nucleophiles: The presence of primary amines (e.g., Tris, glycine) or other nucleophiles in the buffers or sample.Ensure all buffers are free of extraneous primary amines or carboxyl groups. Use recommended buffers like MES and PBS.
Inactive Reagents: EDC or NHS may have degraded due to improper storage (e.g., exposure to moisture).Store EDC and NHS desiccated at the recommended temperature (-20°C). Equilibrate to room temperature before opening to prevent condensation.
Precipitation During Reaction Poor Solubility: The molecule of interest or the PEGylated product may have limited solubility in the reaction buffer.Consider using a co-solvent like DMSO or DMF if your molecule is not fully soluble in aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your biomolecule's stability.
Incorrect EDC Concentration: Using an excessive amount of EDC can sometimes lead to precipitation.Optimize the molar ratio of EDC to your carboxyl-containing molecule. A common starting point is a molar excess of EDC and NHS.
Inconsistent Results Variability in pH Measurement: Inaccurate pH readings can lead to inconsistent reaction conditions.Calibrate your pH meter regularly with fresh standards.
Buffer Capacity: The buffering capacity may be insufficient to maintain the target pH throughout the reaction.Use buffers at an appropriate concentration (e.g., 0.1 M MES, 20-100 mM PBS).

Quantitative Data Summary

The efficiency of the two key steps in EDC/NHS-mediated this compound coupling is highly dependent on pH. The table below summarizes the optimal pH ranges for each step.

Reaction Step Reagents Optimal pH Range Recommended Buffer
Activation of Carboxyl Group Molecule-COOH, EDC, NHS/Sulfo-NHS4.5 - 7.2 (ideally 5.0 - 6.0)0.1 M MES
Coupling to this compound Activated Molecule-NHS, m-PEG12-NH₂7.0 - 8.0 (ideally 7.2 - 7.5)Phosphate Buffered Saline (PBS)

Experimental Protocols

Protocol 1: Two-Step Aqueous EDC/NHS Coupling of this compound

This protocol is designed for coupling this compound to a protein or other biomolecule with available carboxyl groups in an aqueous environment.

Materials:

  • Molecule with carboxyl groups (e.g., protein)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

  • Dissolve Molecule: Dissolve your carboxyl-containing molecule in the Activation Buffer.

  • Activation:

    • Add EDC and NHS (or Sulfo-NHS) to the molecule solution. A common starting molar excess is 10-fold for EDC and 25-fold for NHS over the carboxyl groups.

    • Incubate for 15-30 minutes at room temperature.

  • pH Adjustment (Optional but Recommended):

    • To remove excess EDC and NHS and to exchange the buffer, pass the reaction mixture through a desalting column pre-equilibrated with the Coupling Buffer.

    • Alternatively, you can directly adjust the pH of the reaction mixture to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer or a suitable base.

  • Coupling:

    • Immediately add the this compound to the activated molecule solution. The molar ratio of this compound to the molecule will depend on the desired degree of PEGylation and should be optimized.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.

  • Purification: Remove excess PEG reagent and byproducts by dialysis, size exclusion chromatography, or another suitable purification method.

Visualizations

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Quenching & Purification mol Molecule-COOH in Activation Buffer (pH 5-6) reagents Add EDC + NHS mol->reagents 15-30 min @ RT activated_mol Activated Molecule-NHS reagents->activated_mol ph_adjust Adjust to Coupling Buffer (pH 7.2-7.5) activated_mol->ph_adjust add_peg Add this compound ph_adjust->add_peg peg_mol PEGylated Molecule add_peg->peg_mol 2h @ RT or overnight @ 4°C quench Quench Reaction (e.g., Tris, Hydroxylamine) peg_mol->quench purify Purification (e.g., Dialysis, SEC) quench->purify final_product Purified PEGylated Molecule purify->final_product

Caption: Workflow for Two-Step this compound Coupling.

signaling_pathway cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Coupling (pH 7.0-8.0) COOH R-COOH (Carboxyl Group) O_acylisourea O-acylisourea intermediate (unstable) COOH->O_acylisourea + EDC EDC EDC NHS_ester R-CO-NHS (Amine-reactive NHS ester) O_acylisourea->NHS_ester + NHS NHS NHS / Sulfo-NHS PEG_amine m-PEG12-NH₂ (Primary Amine) Amide_bond R-CO-NH-PEG12-m (Stable Amide Bond) PEG_amine->Amide_bond Nucleophilic Attack

Caption: Chemical Pathway of EDC/NHS Mediated Amine Coupling.

References

Technical Support Center: Preventing Aggregation During Protein PEGylation with m-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during PEGylation with m-PEG12-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with proteins?

A1: this compound is a monodisperse polyethylene glycol (PEG) linker containing a terminal amine group.[1][2] The amine group can be covalently conjugated to proteins, typically at carboxylic acid residues (aspartic and glutamic acid) or the C-terminus, through the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[3] This process forms a stable amide bond. The hydrophilic PEG spacer can increase the solubility and in vivo stability of the modified protein.[1]

Q2: What are the primary causes of protein aggregation during PEGylation with this compound?

A2: Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can compromise protein stability, leading to unfolding and aggregation.[4]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations can promote intermolecular interactions and aggregation.

  • PEG-to-Protein Molar Ratio: An excessively high molar ratio of this compound can lead to over-PEGylation, potentially altering the protein's surface properties and inducing aggregation.

  • Presence of Pre-existing Aggregates: If the initial protein sample contains aggregates, they can act as seeds, accelerating further aggregation during the PEGylation process.

  • Conformational Changes: The covalent attachment of PEG chains can sometimes induce conformational changes in the protein, exposing hydrophobic patches that can lead to aggregation.

Q3: How can I detect and quantify protein aggregation after PEGylation?

A3: A variety of analytical techniques can be employed to detect and quantify protein aggregation. Since no single method is suitable for all types of aggregates, it is often recommended to use orthogonal methods. Common techniques include:

  • Size Exclusion Chromatography (SEC): SEC is a powerful tool for separating and quantifying soluble aggregates such as dimers and higher-order oligomers from the monomeric protein.

  • Dynamic Light Scattering (DLS): DLS is used to determine the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.

  • Analytical Ultracentrifugation (AUC): AUC provides detailed information on the size, shape, and distribution of protein species in a sample.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and preventing protein aggregation during PEGylation with this compound.

Problem: Visible precipitation or high levels of soluble aggregates are observed after the PEGylation reaction.

Caption: A workflow for optimizing protein PEGylation with this compound.

1. Materials:

  • Protein of interest (ensure high purity and absence of aggregates)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Reaction Buffers (e.g., 100 mM MES, pH 4.5, 5.0, 5.5, 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Stabilizing Excipients (optional, e.g., Arginine, Sucrose)

2. Stock Solution Preparation:

  • Protein: Prepare a concentrated stock solution (e.g., 10 mg/mL) in a suitable, amine-free buffer.

  • This compound: Prepare a fresh stock solution (e.g., 100 mM) in the reaction buffer.

  • EDC/NHS: Prepare fresh stock solutions of EDC and NHS (e.g., 500 mM) in anhydrous DMSO or DMF immediately before use.

3. Reaction Setup (Example for one condition):

  • In a microcentrifuge tube, combine the following:

    • Protein solution (to a final concentration of 1 mg/mL)

    • Reaction Buffer (to the final volume)

    • (Optional) Stabilizing excipient

  • Activate the protein's carboxyl groups by adding EDC and NHS to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15 minutes at room temperature.

  • Add the desired volume of this compound stock solution to achieve the target molar ratio (e.g., 5:1 PEG:protein).

  • Incubate the reaction for a set time (e.g., 2 hours) at the desired temperature (e.g., 4°C or 25°C) with gentle mixing.

4. Quenching the Reaction:

  • Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.

5. Analysis:

  • Analyze a portion of the reaction mixture by SEC to determine the percentage of monomer, dimer, and higher-order aggregates.

  • Analyze another portion by DLS to assess the presence of larger aggregates.

6. Data Interpretation:

  • Compare the results from the different reaction conditions to identify the combination of pH, temperature, and PEG-to-protein ratio that yields the highest percentage of PEGylated monomer with the lowest level of aggregation.

By systematically following this troubleshooting guide and experimental protocol, researchers can optimize their protein PEGylation process with this compound to minimize aggregation and achieve a high yield of the desired conjugate.

References

side reactions of m-PEG12-amine and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG12-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a monodisperse polyethylene glycol (PEG) linker with a methoxy group at one end and a primary amine at the other.[1][2] The "12" indicates there are twelve repeating ethylene glycol units. Its primary application is in PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or nanoparticles. This modification can improve the molecule's solubility, stability, and pharmacokinetic profile.[3] The terminal amine group is used as a reactive handle to conjugate the PEG to other molecules, typically by forming a stable amide bond with a carboxylic acid.[2][4]

Q2: What is the most common reaction for conjugating this compound?

A2: The most common conjugation reaction involves forming an amide bond between the primary amine of this compound and an activated carboxylic acid on the target molecule. This can be achieved in two main ways:

  • Pre-activated esters: Reacting this compound with an N-hydroxysuccinimide (NHS) ester of the target molecule. This is a widely used method for labeling with primary amines.

  • In situ activation: Using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) to activate a carboxylic acid on the target molecule, which then reacts with the this compound.

Q3: How should I store this compound?

A3: this compound should be stored at -20°C, protected from light, and preferably under an inert nitrogen atmosphere to prevent degradation. For short-term storage, 0-4°C is acceptable. It is recommended to equilibrate the reagent to room temperature before opening the vial to avoid moisture condensation. Stock solutions can be prepared in anhydrous solvents like DMF or DMSO and should be stored at -80°C for up to 6 months or -20°C for up to 1 month.

Q4: What type of buffer should I use for my conjugation reaction?

A4: It is critical to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with your target molecule for reaction with the activated carboxylic acid, leading to lower yields of the desired conjugate. Recommended amine-free buffers include phosphate, HEPES, or borate buffers.

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency or Yield
Possible CauseRecommended Solution
Hydrolysis of Activated Ester The activated carboxylic acid (e.g., NHS ester) on your target molecule is susceptible to hydrolysis, which competes with the amine conjugation reaction. Optimize the reaction pH; a range of 7.2-8.5 is common, but lowering the pH to 7.0-7.5 can slow hydrolysis, though it may also slow the desired reaction. Prepare the activated molecule immediately before use.
Competing Nucleophiles in Buffer Buffers containing primary amines (e.g., Tris, glycine) will react with the activated carboxyl group. Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or MES before starting the conjugation.
Suboptimal Molar Ratio An insufficient amount of this compound will result in a low yield. Increase the molar excess of this compound to the target molecule. A 5- to 20-fold molar excess is a common starting point.
Inactive Reagents The this compound or the coupling agents (EDC/NHS) may have degraded due to improper storage. Use fresh reagents and ensure they have been stored correctly (e.g., EDC/NHS at 4°C, desiccated; this compound at -20°C).
Inefficient Carboxylic Acid Activation If using EDC/NHS, the activation step is most efficient at a slightly acidic pH (4.7-6.0). The subsequent reaction with the amine is more efficient at a higher pH (7.2-8.0). Consider a two-step protocol where you activate at a lower pH, then raise the pH for the amine coupling.
Problem 2: Formation of Multiple Products or Side Reactions
Possible CauseRecommended Solution
Reaction with Multiple Amine Sites (if target is an amine) This is more relevant when the PEG carries the activated carboxyl group. To control this, you can perform the reaction at a lower pH to favor N-terminal modification over lysine modification.
Side reactions of EDC EDC can react with the carboxylic acid to form a reactive O-acylisourea intermediate. If this intermediate does not react with an amine or NHS, it can rearrange to a stable N-acylurea, which is a common byproduct. Using NHS or sulfo-NHS helps to convert the O-acylisourea to a more stable amine-reactive ester, minimizing this side reaction.
Guanidinium By-product Formation With some coupling reagents (e.g., HATU, HBTU), the amine can react with the coupling reagent itself to form a guanidinium by-product. Ensure the carboxylic acid is activated first before adding the this compound.
Precipitation/Aggregation during Reaction The solubility of the reactants or the final conjugate may be poor under the reaction conditions. Screen different buffer conditions (e.g., varying pH, ionic strength, or including solubility-enhancing additives). Consider using a more dilute reaction mixture.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Carboxylic Acid

This protocol is for the in-situ activation of a carboxylic acid on a target molecule and subsequent conjugation to this compound.

Materials:

  • Target molecule with a carboxylic acid group

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

Procedure:

  • Dissolution: Dissolve your carboxylic acid-containing molecule in the Activation Buffer.

  • Activation: Add a 5- to 10-fold molar excess of EDC and NHS to the solution.

  • Incubation: Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

  • Conjugation: Immediately add a 10- to 20-fold molar excess of this compound (dissolved in Coupling Buffer) to the activated molecule.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Visualizations

G cluster_0 Step 1: Activation (pH 4.7-6.0) cluster_1 Step 2: Conjugation (pH 7.2-8.0) Molecule_COOH Target Molecule-COOH Activated_Molecule Target Molecule-NHS Ester Molecule_COOH->Activated_Molecule EDC, NHS N_Acylurea N-Acylurea Byproduct Molecule_COOH->N_Acylurea EDC (Side Reaction) EDC_NHS EDC + NHS Conjugate PEGylated Conjugate Activated_Molecule->Conjugate Primary Reaction Hydrolyzed_Molecule Hydrolyzed NHS Ester Activated_Molecule->Hydrolyzed_Molecule Hydrolysis (Side Reaction) mPEG12_Amine This compound

Caption: Workflow for a two-step EDC/NHS conjugation with this compound, highlighting primary and side reactions.

G start Low Conjugation Yield check_buffer Is buffer amine-free (e.g., PBS, HEPES)? start->check_buffer check_pH Is pH optimal (7.2-8.0 for coupling)? check_buffer->check_pH Yes solution_buffer Buffer exchange to amine-free buffer check_buffer->solution_buffer No check_ratio Is molar ratio of PEG:Molecule sufficient? check_pH->check_ratio Yes solution_pH Optimize pH to balance reaction vs. hydrolysis check_pH->solution_pH No check_reagents Are reagents fresh and stored correctly? check_ratio->check_reagents Yes solution_ratio Increase molar excess of this compound check_ratio->solution_ratio No solution_reagents Use fresh reagents check_reagents->solution_reagents No

Caption: Troubleshooting workflow for low yield in this compound conjugation experiments.

References

Technical Support Center: Optimizing m-PEG12-amine Functionalization of Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of m-PEG12-amine functionalized nanoparticles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the functionalization of nanoparticles with this compound, particularly when using EDC/NHS chemistry to conjugate the amine group of the PEG to carboxylated nanoparticles.

Q1: Why is the yield of my this compound functionalized nanoparticles consistently low?

A1: Low yield can stem from several factors throughout the experimental workflow. Here are the most common culprits and solutions:

  • Suboptimal Reaction pH: The pH of the reaction buffers is critical for efficient coupling. The activation of carboxyl groups on the nanoparticle surface with EDC and NHS is most efficient at a slightly acidic pH (5.5-6.5), typically in a MES buffer. However, the subsequent reaction with the primary amine of this compound is favored at a slightly basic pH (7.2-8.0) to ensure the amine is deprotonated and thus more nucleophilic.[1][2] A two-step reaction with a pH adjustment in between is highly recommended for optimal yield.[1][3]

  • Inactive Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is notoriously moisture-sensitive and can quickly lose activity. Ensure you are using fresh or properly stored EDC. It is advisable to equilibrate reagents to room temperature before opening to prevent moisture condensation.[1]

  • Inappropriate Buffer Composition: Avoid using buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) as they will compete with your this compound and nanoparticles, respectively, in the coupling reaction. Phosphate-buffered saline (PBS) is generally suitable for the second step of the reaction.

  • Insufficient Surface Activation: The density of carboxyl groups on your nanoparticle surface may be too low. Ensure your nanoparticle synthesis or pre-functionalization step yields a high density of surface carboxyl groups.

  • Steric Hindrance: The size and conformation of the PEG chain can sometimes hinder its own attachment, especially on smaller nanoparticles or with high PEG density. Optimizing the stoichiometry of reactants is crucial.

Q2: My nanoparticles are aggregating after adding the this compound and coupling reagents. What can I do?

A2: Aggregation is a common problem, often caused by a change in the surface charge of the nanoparticles during the reaction.

  • Cause: During the activation step with EDC/NHS, the negatively charged carboxyl groups are modified, which can lead to a temporary decrease in electrostatic repulsion between nanoparticles, causing them to aggregate.

  • Solution:

    • Optimize Nanoparticle Concentration: Working with a more dilute nanoparticle suspension can reduce the frequency of inter-particle collisions and subsequent aggregation.

    • Improve Colloidal Stability: Ensure your initial carboxylated nanoparticle suspension is highly stable. This can be influenced by the nanoparticle core material and the initial surface charge.

    • PEGylation Itself Should Increase Stability: Successful PEGylation should ultimately lead to a more stable nanoparticle suspension due to the hydrophilic nature of the PEG chains. If aggregation persists after the reaction, it may indicate incomplete or inefficient PEGylation.

Q3: How can I confirm that the this compound has been successfully conjugated to my nanoparticles?

A3: Several characterization techniques can be employed to verify successful functionalization:

  • Zeta Potential Measurement: Successful conjugation of the amine-terminated PEG to carboxylated nanoparticles should result in a change in the surface charge. The zeta potential will typically shift towards a more neutral value from a highly negative starting point for the carboxylated nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic chemical bonds. You should look for the appearance of amide bond peaks (around 1650 cm⁻¹) and changes in the carboxyl and amine group regions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of the nanoparticles as a function of temperature. By comparing the weight loss of bare versus functionalized nanoparticles, you can quantify the amount of PEG that has been conjugated.

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles. A successful PEGylation will result in an increase in the hydrodynamic diameter due to the attached PEG chains.

Q4: What are the optimal molar ratios for EDC, NHS, and this compound?

A4: The optimal molar ratios can vary depending on the nanoparticle type, size, and surface carboxyl group density. However, a common starting point is a molar excess of EDC and NHS relative to the surface carboxyl groups, and a molar excess of this compound relative to the carboxyl groups.

  • General Recommendation: A molar ratio of approximately 5:2:10 for NHS:EDC:this compound relative to the surface carboxyl groups is a good starting point for optimization. Some protocols suggest a 1:1 to 5:1 ratio of EDC/NHS to the carboxyl groups. It is crucial to perform optimization experiments to determine the ideal ratios for your specific system.

Experimental Protocols

Protocol: Two-Step EDC/NHS Coupling of this compound to Carboxylated Nanoparticles

This protocol provides a detailed methodology for the covalent conjugation of this compound to nanoparticles with surface carboxyl groups.

Materials:

  • Carboxylated Nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.5

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Washing Buffer: Deionized water or PBS

Procedure:

  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.

    • Sonicate the suspension briefly to ensure a uniform dispersion.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer.

    • Add EDC and NHS to the nanoparticle suspension. A common starting molar excess is 2-5 fold of EDC and NHS over the estimated number of carboxyl groups on the nanoparticle surface.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Purification (Optional but Recommended):

    • To remove excess EDC and NHS, centrifuge the activated nanoparticles and resuspend the pellet in Coupling Buffer. This step can improve the overall yield by preventing side reactions.

  • Conjugation with this compound:

    • Dissolve the this compound in the Coupling Buffer.

    • Add the this compound solution to the activated nanoparticle suspension. A 10-50 fold molar excess of this compound over the nanoparticle carboxyl groups is a good starting point.

    • Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of Functionalized Nanoparticles:

    • Centrifuge the functionalized nanoparticles to remove unreacted this compound and byproducts.

    • Resuspend the nanoparticle pellet in the Washing Buffer.

    • Repeat the washing step 2-3 times.

    • Finally, resuspend the purified this compound functionalized nanoparticles in a suitable storage buffer.

Data Presentation

Table 1: Recommended Reaction Conditions for EDC/NHS Coupling of this compound

ParameterRecommended RangeBuffer/SolventRationale
Activation pH 5.5 - 6.5MES BufferOptimal for EDC/NHS activation of carboxyl groups.
Conjugation pH 7.2 - 8.0PBSEnsures the primary amine of this compound is deprotonated and nucleophilic.
Temperature Room Temperature-Sufficient for the reaction to proceed efficiently.
Activation Time 15 - 30 minutes-Adequate time for carboxyl group activation.
Conjugation Time 2 - 4 hours-Allows for sufficient reaction between the activated surface and the amine.

Table 2: Stoichiometry of Reactants for Optimization

ReactantMolar Ratio relative to Surface -COOHPurpose
EDC 2 - 10 fold excessActivates carboxyl groups for reaction with NHS.
NHS/Sulfo-NHS 2 - 10 fold excessForms a more stable intermediate than EDC-activated carboxyls, improving reaction efficiency with amines.
This compound 10 - 50 fold excessDrives the reaction towards product formation and helps to achieve higher surface coverage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_quenching Quenching cluster_purification Purification cluster_characterization Characterization np_prep 1. Disperse Carboxylated Nanoparticles in Activation Buffer (pH 5.5-6.5) add_edc_nhs 2. Add EDC and NHS (15-30 min incubation) np_prep->add_edc_nhs Activate add_peg 3. Add this compound in Coupling Buffer (pH 7.2-8.0) (2-4 hr incubation) add_edc_nhs->add_peg Conjugate quench 4. Add Quenching Solution (e.g., Tris or Glycine) add_peg->quench Stop Reaction purify 5. Wash and Purify Functionalized Nanoparticles quench->purify Isolate Product characterize 6. Characterize Yield and Functionalization Efficiency purify->characterize Analyze

Caption: Experimental workflow for this compound functionalization.

reaction_pathway NP_COOH Nanoparticle-COOH Activated_Ester Nanoparticle-COO-NHS (Active Ester Intermediate) NP_COOH->Activated_Ester + EDC, NHS (pH 5.5-6.5) EDC EDC NHS NHS Final_Product Nanoparticle-CO-NH-PEG12-m (Amide Bond) Activated_Ester->Final_Product + m-PEG12-NH2 (pH 7.2-8.0) PEG_Amine m-PEG12-NH2

Caption: EDC/NHS coupling reaction pathway for PEGylation.

References

Technical Support Center: Purification of Biomolecules After PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of unreacted m-PEG12-amine from a sample following a PEGylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be removed?

This compound is a PEGylation reagent used to covalently attach polyethylene glycol (PEG) chains to biomolecules such as proteins, peptides, or nanoparticles.[1][2][3][4][5] This process, known as PEGylation, can improve the therapeutic properties of the biomolecule by increasing its serum half-life, stability, and solubility, while reducing its immunogenicity. However, the PEGylation reaction often results in a mixture containing the desired PEGylated product, unreacted biomolecule, and excess, unreacted this compound. It is crucial to remove the unreacted this compound to ensure the purity of the final product and to avoid potential side effects or interference in downstream applications.

Q2: What are the common methods for removing unreacted this compound?

The most common methods for removing small, unreacted PEG linkers like this compound from a mixture containing a much larger, conjugated biomolecule are based on differences in molecular size and physicochemical properties. These methods include:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating molecules based on their size. The larger PEGylated biomolecule will elute first, while the smaller, unreacted this compound is retained longer in the column.

  • Dialysis/Ultrafiltration: These techniques use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules. The larger conjugate is retained, while the smaller this compound passes through the membrane.

  • Ion Exchange Chromatography (IEX): This method separates molecules based on differences in their surface charge. PEGylation can alter the surface charge of a biomolecule, allowing for separation from the unreacted species and potentially the free PEG-amine.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity. It is particularly useful for purifying peptides and smaller biomolecules.

  • Precipitation: In some cases, precipitation techniques can be used to selectively precipitate the larger biomolecule, leaving the smaller PEG linker in the supernatant.

Q3: How do I choose the best purification method for my experiment?

The choice of purification method depends on several factors:

  • Size of your biomolecule: For large biomolecules like proteins, SEC and dialysis/ultrafiltration are generally the most effective and straightforward methods.

  • Physicochemical properties of your biomolecule: If your biomolecule has a distinct charge, IEX can be a powerful tool. If it is a smaller peptide, RP-HPLC might be more suitable.

  • Required purity: For very high purity requirements, a multi-step purification process combining different techniques (e.g., IEX followed by SEC) may be necessary.

  • Sample volume and concentration: Dialysis is suitable for larger volumes but can lead to sample dilution. SEC is good for smaller volumes and can also be used for buffer exchange.

  • Available equipment: The choice will also be dictated by the chromatography systems and filtration devices available in your lab.

Troubleshooting Guide

Problem Possible Cause Solution
Unreacted this compound still present after Size Exclusion Chromatography (SEC) Inappropriate column selection. Ensure the column's fractionation range is suitable for separating your PEGylated biomolecule from the small this compound (MW ~560 g/mol ). A desalting column (e.g., G-25) is often a good choice.
Poor column packing or resolution. Check the column's performance with standards. Repack or replace the column if necessary.
Sample overloading. Reduce the sample volume or concentration loaded onto the column.
Loss of PEGylated product during purification Incorrect MWCO for dialysis/ultrafiltration. Use a membrane with a MWCO that is significantly smaller than your PEGylated product but large enough to allow the this compound to pass through (e.g., 3-10 kDa MWCO for a large protein).
Non-specific binding to chromatography resin. Modify buffer conditions (e.g., change pH or salt concentration) to reduce non-specific interactions.
Precipitation of the product. Ensure the buffer conditions are optimal for the stability and solubility of your PEGylated biomolecule.
Co-elution of unreacted biomolecule and PEGylated product in SEC Insufficient size difference. SEC may not be able to resolve species with very similar hydrodynamic radii. Consider using a technique based on a different principle, such as IEX or HIC, which can separate based on charge or hydrophobicity, respectively.
Difficulty in detecting the removal of this compound Inadequate analytical method. Use a sensitive analytical technique to monitor the purification process. For example, if your biomolecule has a UV absorbance and the PEG does not, monitoring the chromatogram at the appropriate wavelength can be effective. Alternatively, techniques like mass spectrometry can be used for more detailed analysis.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)

This protocol is suitable for the rapid removal of small molecules like this compound from larger PEGylated biomolecules.

Materials:

  • SEC column (e.g., Sephadex G-25 or equivalent desalting column)

  • Chromatography system (e.g., FPLC or HPLC)

  • Equilibration/elution buffer (e.g., PBS, pH 7.4)

  • Reaction mixture containing the PEGylated biomolecule and unreacted this compound

  • Fraction collector

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the desired buffer at a flow rate recommended by the manufacturer.

  • Sample Loading: Load the reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically 1-5% of the column volume).

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated biomolecule will elute in the earlier fractions (void volume), while the smaller this compound will be retained and elute in later fractions.

  • Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE) to identify the fractions containing the purified PEGylated product.

  • Pooling and Concentration: Pool the fractions containing the purified product. If necessary, concentrate the sample using a centrifugal filter unit.

Protocol 2: Removal of Unreacted this compound using Dialysis

This protocol is ideal for removing small molecules from larger biomolecules, especially for larger sample volumes where some dilution is acceptable.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3-10 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve rinsing with water). For dialysis cassettes, they are typically ready to use.

  • Load Sample: Carefully load the reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely close the tubing/cassette.

  • Dialysis: Place the loaded dialysis tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer Exchange: For efficient removal of the unreacted this compound, change the dialysis buffer several times. A typical schedule is after 2-4 hours, then again after another 4-6 hours, and finally, let it dialyze overnight.

  • Sample Recovery: After the final dialysis step, carefully remove the tubing/cassette from the buffer. Recover the purified sample from the tubing/cassette.

Quantitative Data Summary

The efficiency of removing unreacted PEG linkers can vary depending on the method and the specific biomolecule. Below is a summary of expected outcomes.

Purification Method Typical Purity Typical Yield Notes
Size Exclusion Chromatography (SEC) >95%80-95%Highly effective for separating molecules with significant size differences.
Dialysis/Ultrafiltration >90%85-98%Efficiency depends on the MWCO and the number of buffer exchanges.
Ion Exchange Chromatography (IEX) >98%70-90%Can provide very high purity by separating based on charge differences.
Reverse Phase HPLC (RP-HPLC) >98%60-85%Effective for smaller, more hydrophobic molecules.

Visualizations

experimental_workflow_sec start PEGylation Reaction Mixture equilibration Equilibrate SEC Column start->equilibration load Load Sample onto Column equilibration->load elution Elute with Buffer load->elution collection Collect Fractions elution->collection analysis Analyze Fractions (UV, SDS-PAGE) collection->analysis pool Pool Purified Fractions analysis->pool end Purified PEGylated Biomolecule pool->end

Caption: Workflow for SEC purification.

troubleshooting_logic start Unreacted PEG-Amine Detected Post-Purification check_method Was the purification method size-based (SEC/Dialysis)? start->check_method check_sec_params Check SEC Parameters: - Column Type - Sample Load - Resolution check_method->check_sec_params Yes check_dialysis_params Check Dialysis Parameters: - MWCO - Buffer Volume - Exchange Frequency check_method->check_dialysis_params Yes consider_alt_method Consider alternative method (IEX, HIC, RP-HPLC) check_method->consider_alt_method No check_sec_params->consider_alt_method check_dialysis_params->consider_alt_method

References

Technical Support Center: Optimizing m-PEG12-amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with m-PEG12-amine. It focuses on the critical impact of buffer selection on the reactivity of the terminal amine group, particularly in bioconjugation reactions with amine-reactive crosslinkers like N-hydroxysuccinimide (NHS) esters.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with an NHS ester?

The optimal pH for reacting the primary amine of this compound with an NHS ester is between 7.2 and 8.5.[1][2] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to efficiently attack the NHS ester, leading to the formation of a stable amide bond.[3] At lower pH values, the amine group is more likely to be protonated (-NH₃⁺), rendering it non-reactive.[3] Conversely, at higher pH (above 8.5-9.0), the competing reaction of NHS ester hydrolysis increases significantly, which can reduce the overall reaction efficiency.[1]

Q2: Which buffers are recommended for this compound conjugation reactions?

Phosphate-Buffered Saline (PBS), HEPES, borate, and bicarbonate/carbonate buffers are commonly recommended for reactions involving amine-reactive crosslinkers. These buffers help maintain the optimal pH range without interfering with the reaction. For oligonucleotide conjugations, a sodium tetraborate buffer at pH 8.5 is specifically recommended.

Q3: Are there any buffers I should absolutely avoid?

Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. The primary amines in these buffers will compete with the this compound for reaction with the crosslinker, significantly lowering the yield of your desired conjugate. Tris or glycine can, however, be used to quench the reaction once it is complete.

Q4: My this compound is not dissolving well. What should I do?

This compound is soluble in water, as well as organic solvents like DMSO and DMF. If you are working with a water-insoluble crosslinker, it is common practice to first dissolve the crosslinker in a small amount of a water-miscible organic solvent (like DMSO or DMF) before adding it to the aqueous reaction mixture containing the this compound.

Q5: What is the primary competing reaction I should be aware of?

The primary competing reaction is the hydrolysis of the amine-reactive crosslinker (e.g., NHS ester) by water. The rate of hydrolysis increases with pH. For example, the half-life of an NHS ester can decrease from 4-5 hours at pH 7.0 (0°C) to just 10 minutes at pH 8.6 (4°C). This makes timely execution of the experiment crucial, especially at higher pH.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal pH: The reaction buffer pH is too low (amine is protonated) or too high (crosslinker hydrolysis).Perform pilot experiments to determine the optimal pH for your specific molecules within the 7.2-8.5 range.
Presence of Competing Amines: The buffer (e.g., Tris) or sample contains extraneous primary amines.Dialyze or desalt your sample into a non-amine buffer like PBS (pH 7.2-8.0) before starting the reaction.
Hydrolyzed Crosslinker: The amine-reactive reagent (e.g., NHS ester) was exposed to moisture or dissolved too early.Always allow the crosslinker vial to warm to room temperature before opening to prevent condensation. Dissolve the reagent immediately before use and avoid making stock solutions.
Low Reactant Concentration: The concentration of your protein or molecule is too low for efficient reaction.For optimal results, protein concentrations should be at least 2 mg/mL. For lower concentrations, you may need to increase the molar excess of the crosslinker.
Precipitation During Reaction Change in Protein pI: Modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein, leading to reduced solubility.Optimize the crosslinker concentration by performing a titration to find the highest concentration that does not cause precipitation.
Denaturation: Reaction conditions or the modification itself may be causing the protein to denature.Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 4 hours).
Inconsistent Results Buffer pH Fluctuation: The pH of the buffer has changed over time, for example, due to CO₂ absorption from the air in bicarbonate buffers.Prepare fresh buffer for each experiment to ensure consistent pH.

Buffer Selection Summary

The choice of buffer is critical for a successful conjugation reaction. The following table summarizes recommended buffers and those to avoid.

Buffer TypeRecommended pH RangeNotes
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Commonly used and generally non-interfering. A good starting point for most protein conjugations.
HEPES 7.2 - 8.0Offers good buffering capacity in the optimal reaction range.
Borate 8.0 - 9.0An effective option for reactions requiring a slightly more alkaline pH.
Bicarbonate / Carbonate 8.0 - 9.0Also effective at alkaline pH, but can be susceptible to pH changes from CO₂ absorption.
Tris (e.g., TBS) AVOID Contains primary amines that directly compete with this compound. Can be used to quench the reaction.
Glycine AVOID Contains primary amines that compete with the reaction. Can be used as a quenching agent.

Visual Guides and Workflows

To further clarify the experimental process, refer to the following diagrams.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_post Post-Reaction Stage A Prepare Target Molecule in Amine-Free Buffer (e.g., PBS, pH 7.4) D Add NHS-Ester Solution to Target Molecule Solution (with this compound) A->D B Warm NHS-Ester Reagent to Room Temperature C Dissolve NHS-Ester in Anhydrous DMSO (Immediately before use) B->C C->D E Incubate (e.g., 1-2 hours at RT) D->E F Quench Reaction (Optional, e.g., add Tris) E->F G Purify Conjugate (e.g., Dialysis, Desalting Column) F->G H Characterize Final Product G->H

Caption: General workflow for conjugating this compound with an NHS ester.

G start Start: Select Buffer for This compound Reaction q1 Does your buffer contain primary amines (Tris, Glycine)? start->q1 avoid AVOID BUFFER Competing reaction will significantly lower yield. q1->avoid Yes q2 What is the target pH? q1->q2 No ph_neutral pH 7.2 - 7.5 q2->ph_neutral ph_alkaline pH 8.0 - 8.5 q2->ph_alkaline use_pbs Use PBS or HEPES Buffer ph_neutral->use_pbs use_borate Use Borate or Bicarbonate Buffer ph_alkaline->use_borate note Note: Higher pH increases hydrolysis rate of NHS ester. Work quickly. use_borate->note

Caption: Decision tree for selecting a compatible reaction buffer.

Experimental Protocols

Protocol: General Procedure for Protein Pegylation with this compound and an NHS-Ester Crosslinker

This protocol provides a general guideline. The molar excess of the PEG reagent and reaction times may need to be optimized for your specific application.

Materials:

  • Protein sample (in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • NHS-ester crosslinker (e.g., BS3)

  • Amine-free reaction buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Sample Preparation:

    • Prepare your protein solution at a concentration of 2-10 mg/mL in the chosen amine-free reaction buffer.

    • If your protein is in an incompatible buffer (like Tris), exchange it for the reaction buffer using a desalting column or dialysis.

  • Prepare Reagents (Perform immediately before use):

    • Allow the vial of the NHS-ester crosslinker to equilibrate to room temperature before opening.

    • Dissolve the NHS-ester crosslinker and this compound in the reaction buffer or anhydrous DMSO to the desired stock concentration (e.g., 10 mM). Note: The NHS-ester group hydrolyzes quickly in aqueous solutions.

  • Conjugation Reaction:

    • Add the desired molar excess (a 10-fold to 50-fold molar excess is a common starting point) of the dissolved this compound and NHS-ester crosslinker solution to the protein solution.

    • If using an organic solvent like DMSO, ensure the final volume in the reaction mixture is less than 10%.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.

  • Quench Reaction (Optional but Recommended):

    • Stop the reaction by adding the quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted PEG reagent and byproducts by subjecting the reaction mixture to dialysis or gel filtration using a desalting column.

  • Storage:

    • Store the purified PEGylated protein under the same conditions as the original, unmodified protein. Characterize the conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry) to confirm successful PEGylation.

References

optimizing reaction time for m-PEG12-amine conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG12-amine conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to an NHS-ester activated molecule?

A1: The optimal pH for reacting this compound with an N-hydroxysuccinimide (NHS) ester is typically between 7.2 and 8.5.[1][2] While the reaction rate of the primary amine with the NHS ester is faster at a more alkaline pH, the competing hydrolysis of the NHS ester also accelerates.[1][3] For instance, the half-life of an NHS ester can decrease from hours at pH 7.0 to just minutes at pH 8.6.[1] Therefore, a balance must be struck to maximize the yield of the desired conjugate. It is recommended to start with a phosphate-buffered saline (PBS) at pH 7.2-7.4.

Q2: What type of buffer should I use for my this compound conjugation reaction?

A2: It is critical to use a buffer that does not contain primary amines, such as Tris or glycine. These buffers will compete with your target molecule for reaction with the NHS ester, leading to a lower yield of your desired conjugate. Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.

Q3: How can I stop the conjugation reaction?

A3: The reaction can be effectively stopped or "quenched" by adding a buffer containing a high concentration of a primary amine. Common quenching buffers include Tris-HCl or glycine. The primary amines in the quenching buffer will react with and consume any unreacted NHS-ester activated PEG.

Q4: What are the common side reactions with NHS-ester activated PEG linkers?

A4: The primary side reaction is the hydrolysis of the NHS ester, which competes with the desired amidation reaction. This hydrolysis results in an inactive carboxyl group on the PEG linker, rendering it unable to react with the target amine. The rate of hydrolysis is highly dependent on the pH of the reaction buffer. While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid side chains like serine, threonine, and tyrosine can occur under certain conditions.

Q5: How should I store this compound and its reactive partners?

A5: this compound should be stored at -20°C, protected from light, and under nitrogen. PEG NHS esters are highly sensitive to moisture and should be stored at -20°C with a desiccant. It is recommended to allow the vials to warm to room temperature before opening to prevent moisture condensation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Yield Suboptimal pH: The pH is too low for efficient amine reaction or too high, causing rapid hydrolysis of the NHS ester.Optimize the pH of the reaction buffer. Start with a pH of 7.2-7.4 and test a range up to 8.5 to find the optimal balance between amidation and hydrolysis.
Hydrolysis of NHS Ester: The NHS-ester activated molecule has degraded due to moisture or prolonged storage in solution.Always use freshly prepared solutions of the NHS-ester activated molecule. Ensure that the PEG NHS ester is stored properly with a desiccant.
Low Reactant Concentration: Dilute concentrations of reactants can lead to slow reaction rates.If possible, increase the concentration of both the this compound and the target molecule.
Steric Hindrance: The structure of the molecule to be conjugated may be sterically hindering the reaction site.Increasing the reaction time or temperature may help overcome steric hindrance. Consider using a longer PEG linker if the application allows.
Competing Nucleophiles: The presence of primary amine-containing buffers (e.g., Tris, glycine) is competing with the target molecule.Ensure the use of amine-free buffers such as PBS, HEPES, or borate.
Precipitation/Aggregation during Reaction Cross-linking: If the target molecule has multiple amine groups, intermolecular cross-linking can occur, leading to aggregation.Optimize the molar ratio of the NHS-ester activated PEG to the target molecule. A lower PEG-to-protein/molecule ratio may reduce cross-linking. Consider working with more dilute solutions.
Difficulty in Purifying the Final Conjugate Similar Physicochemical Properties: The unreacted starting materials and the final product have similar properties, making separation challenging.For larger molecules like proteins, size-exclusion chromatography (SEC) is often effective at separating the PEGylated conjugate from the un-PEGylated protein. For smaller molecules, reverse-phase HPLC (RP-HPLC) may be necessary.
Inconsistent Results Variability in Reagents: Inconsistent quality or handling of PEG reagents.Use high-quality, well-characterized PEG reagents. Always allow reagents to equilibrate to room temperature before opening to avoid moisture contamination.

Quantitative Data

Table 1: Effect of pH on the Half-Time of m-PEG-amine Conjugation to an NHS Ester

pHHalf-Time for Amide Conjugate Formation (t1/2)Final Yield of PEG ConjugateReference
8.080 minutes~85%
8.520 minutes~87-92%
9.010 minutes~87-92%

Data is based on the conjugation of mPEG4-NH2 with a porphyrin-NHS ester in carbonate buffer/10% DMSO at room temperature.

Table 2: General Reaction Conditions for this compound Conjugation to NHS Esters

ParameterRecommended RangeNotes
pH 7.2 - 8.5A compromise between reaction rate and NHS ester stability.
Temperature Room Temperature (20-25°C) or on ice (4°C)Room temperature for faster reactions (30-60 min); on ice for slower, more controlled reactions (2 hours).
Reaction Time 30 minutes - 24 hoursHighly dependent on the reactivity of the substrate. Monitor progress with LC-MS or TLC.
Molar Ratio (PEG:Target) 1:1 to 20:1For small molecules, a 1:1 or 2:1 ratio is common. For proteins, a higher excess (e.g., 20-fold) is often used to achieve sufficient labeling.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to an NHS-Ester Activated Molecule

Materials:

  • This compound

  • NHS-ester activated molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), 0.1 M, pH 7.2-7.4, or another suitable amine-free buffer.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Purification system (e.g., SEC-HPLC or RP-HPLC).

Procedure:

  • Prepare the NHS-ester activated molecule solution: Immediately before use, dissolve the NHS-ester activated molecule in a small amount of anhydrous DMF or DMSO.

  • Prepare the this compound solution: Dissolve the this compound in the reaction buffer.

  • Initiate the conjugation reaction: Add the desired molar equivalent of the dissolved NHS-ester activated molecule to the this compound solution. The final concentration of the organic solvent (DMF or DMSO) should ideally be less than 10% of the total reaction volume.

  • Incubate the reaction: Gently mix the reaction mixture and incubate at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically by monitoring the reaction progress.

  • Quench the reaction: To stop the reaction and consume any unreacted NHS ester, add the quenching buffer to the reaction mixture.

  • Purify the conjugate: Purify the this compound conjugate from the reaction mixture using an appropriate chromatographic technique (e.g., SEC-HPLC or RP-HPLC).

  • Characterize the conjugate: Confirm the identity and purity of the final product using methods such as LC-MS and HPLC.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation reagent_prep Reagent Preparation - Dissolve this compound in amine-free buffer - Dissolve NHS-ester in DMF/DMSO reaction Conjugation Reaction - Mix reactants - Incubate (RT or 4°C) reagent_prep->reaction monitoring Reaction Monitoring (LC-MS or TLC) reaction->monitoring monitoring->reaction Continue incubation quenching Quenching - Add Tris or Glycine buffer monitoring->quenching Reaction complete purification Purification (SEC or RP-HPLC) quenching->purification characterization Characterization (LC-MS, HPLC) purification->characterization

Caption: A typical experimental workflow for this compound conjugation.

troubleshooting_logic Troubleshooting Logic for Low Conjugation Yield start Low Yield Observed check_ph Verify Buffer pH (7.2-8.5) start->check_ph check_reagents Check Reagent Quality - Fresh NHS-ester solution? - Proper storage? check_ph->check_reagents pH OK adjust_ph Adjust pH check_ph->adjust_ph pH out of range check_buffer_composition Amine-free Buffer Used? check_reagents->check_buffer_composition Reagents OK use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents Reagents suspect optimize_conditions Optimize Reaction Conditions - Increase concentration - Increase time/temperature check_buffer_composition->optimize_conditions Yes change_buffer Switch to Amine-Free Buffer check_buffer_composition->change_buffer No

Caption: A logical workflow for troubleshooting low yield in this compound conjugation.

References

Validation & Comparative

A Head-to-Head Comparison of m-PEG12-amine and Other PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall physicochemical properties, pharmacokinetics, and therapeutic efficacy of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance solubility, stability, and in vivo performance. This guide provides an objective comparison of m-PEG12-amine with other discrete PEG linkers of varying lengths and architectures, supported by experimental data.

Discrete PEG linkers, with a defined number of PEG units, are preferred over polydisperse mixtures as they result in more homogeneous bioconjugates with improved batch-to-batch reproducibility.[1] this compound, a monodisperse PEG linker with 12 ethylene glycol units and a terminal amine group, offers a balance of hydrophilicity and length. The amine group allows for straightforward conjugation to carboxylic acids, activated NHS esters, and other carbonyl-containing molecules.[2] This guide will delve into a comparative analysis of this compound against other linear and branched PEG linkers, focusing on key performance indicators such as hydrophilicity, stability, pharmacokinetics, and therapeutic efficacy.

Impact of PEG Linker Length and Architecture on ADC Performance

The length and architecture of the PEG linker are pivotal in determining the behavior of an ADC. The hydrophilicity of PEG linkers helps to counteract the aggregation often caused by hydrophobic payloads, enabling higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length and architecture on key ADC performance metrics.

Table 1: Influence of Linear PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12 ~5
PEG24~5
(Data adapted from Burke et al., 2017.[1])

Table 2: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance (DAR 8)

Linker ArchitectureClearance (mL/day/kg)
Linear (L-PEG24)High
Pendant (P-(PEG12)2) Low
(Data adapted from a study on a trastuzumab-DM1 conjugate.)

Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

LinkerFold Reduction in Cytotoxicity (compared to no PEG)
4 kDa PEG4.5-fold
10 kDa PEG22-fold
(Data adapted from a study on miniaturized affibody-based drug conjugates.)

Table 4: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths

LinkerTumor Growth Inhibition
Short PEG (e.g., PEG2, PEG4)Moderate
Longer PEG (e.g., PEG8, PEG12, PEG24) Significantly Higher
(Qualitative summary from multiple sources.)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance. Below are representative protocols for key experiments.

ADC Synthesis and Characterization
  • Antibody Modification : A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.

  • Drug-Linker Preparation : The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., this compound) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.

  • Purification : The resulting ADC is purified from unreacted linker and payload by size-exclusion chromatography (SEC).

  • Characterization : The drug-to-antibody ratio (DAR) is determined using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). The purity and aggregation of the ADC are assessed by SEC, and the identity and integrity are confirmed by mass spectrometry.

In Vitro Cytotoxicity Assay
  • Cell Plating : Cancer cells expressing the target antigen are plated at a suitable density in a 96-well plate and allowed to adhere overnight.

  • ADC Treatment : Serial dilutions of the ADC, a non-targeting control ADC, and the free payload are prepared. The cells are treated with the different concentrations of the test articles and incubated for a defined period (e.g., 72-96 hours).

  • Viability Assessment : Cell viability is measured using a colorimetric assay (e.g., MTT or MTS) or a fluorescence-based assay. The EC50 values are calculated from the dose-response curves.

In Vivo Pharmacokinetic Study
  • Animal Model : A relevant animal model, such as female BALB/c mice, is used.

  • Dosing : A single intravenous (IV) dose of the ADC is administered to a cohort of animals.

  • Blood Sampling : Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).

  • Quantification : The concentration of the conjugate in the plasma or serum is quantified using an appropriate method, such as ELISA for protein-based conjugates or LC-MS/MS for the payload.

In Vivo Efficacy (Antitumor) Study
  • Animal Model : Tumor-xenograft models are used, where mice are inoculated with tumor cells.

  • Treatment : Once tumors reach a palpable size, the animals are randomized into treatment and control groups. The PEGylated drug conjugate, control formulations, and a vehicle control are administered according to a specific dosing schedule.

  • Monitoring : Tumor volume and body weight are measured regularly.

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Impact of PEG Linkers

The following diagrams illustrate key concepts and workflows related to the comparison of PEG linkers.

G cluster_0 PEG Linker Properties cluster_1 Physicochemical Properties cluster_2 In Vitro & In Vivo Performance Linker_Length Linker Length (e.g., PEG4, PEG12, PEG24) Hydrophilicity Hydrophilicity Linker_Length->Hydrophilicity Increases Pharmacokinetics Pharmacokinetics (Clearance, Half-life) Linker_Length->Pharmacokinetics Improves (longer chain) Cytotoxicity In Vitro Cytotoxicity Linker_Length->Cytotoxicity May Decrease Linker_Architecture Linker Architecture (Linear vs. Branched) Linker_Architecture->Hydrophilicity Influences Linker_Architecture->Pharmacokinetics Improves (branched) Aggregation Aggregation Hydrophilicity->Aggregation Decreases Aggregation->Pharmacokinetics Affects Efficacy In Vivo Efficacy Pharmacokinetics->Efficacy Enhances Cytotoxicity->Efficacy Impacts

Logical flow of how PEG linker properties influence ADC performance.

G Start Start: Select PEG Linkers (e.g., this compound, m-PEG24-amine, Branched PEG) ADC_Synthesis ADC Synthesis & Characterization (DAR, Purity) Start->ADC_Synthesis In_Vitro_Studies In Vitro Studies ADC_Synthesis->In_Vitro_Studies In_Vivo_Studies In Vivo Studies ADC_Synthesis->In_Vivo_Studies Cytotoxicity_Assay Cytotoxicity Assay (EC50) In_Vitro_Studies->Cytotoxicity_Assay Stability_Assay Plasma Stability Assay In_Vitro_Studies->Stability_Assay Data_Analysis Comparative Data Analysis Cytotoxicity_Assay->Data_Analysis Stability_Assay->Data_Analysis Pharmacokinetics Pharmacokinetic Study (Clearance, Half-life) In_Vivo_Studies->Pharmacokinetics Efficacy_Study Efficacy Study (Tumor Growth Inhibition) In_Vivo_Studies->Efficacy_Study Pharmacokinetics->Data_Analysis Efficacy_Study->Data_Analysis Conclusion Conclusion: Optimal Linker Selection Data_Analysis->Conclusion

Experimental workflow for comparing ADC linker performance.

Conclusion

The choice of a PEG linker is a critical parameter in the design of bioconjugates, with a significant impact on their therapeutic index. While shorter PEG linkers may offer advantages in terms of stability, longer linkers like this compound and beyond generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist.

A study comparing a linear 24-unit PEG linker to a branched linker with two 12-unit PEG chains demonstrated that the branched architecture can lead to significantly improved pharmacokinetics, especially for highly loaded ADCs. This suggests that for applications requiring high drug loading, a branched PEG12-based linker could be advantageous over a linear counterpart.

Ultimately, the optimal PEG linker length and architecture are specific to the antibody, payload, and target, necessitating empirical evaluation. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of a PEG linker, such as this compound, for the development of effective and safe bioconjugates.

References

analytical techniques for characterizing m-PEG12-amine conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Analytical Techniques for Characterizing m-PEG12-amine Conjugates

For researchers, scientists, and drug development professionals, the precise characterization of this compound conjugates is critical for ensuring the quality, efficacy, and safety of novel therapeutics and research tools. This guide provides an objective comparison of the key analytical techniques used for this purpose, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The characterization of this compound conjugates typically involves a suite of orthogonal analytical methods to confirm identity, purity, and structural integrity. The most common and powerful techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique advantages and provides complementary information.

Comparison of Key Analytical Techniques

The selection of an analytical technique depends on the specific information required. The following table summarizes the key performance parameters of the most common methods for analyzing this compound conjugates.

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
¹H NMR Measures the magnetic properties of atomic nuclei.Unambiguous structural confirmation, determination of PEGylation degree, and quantification.[1][2]Quantitative, non-destructive, provides detailed structural information.[1]Lower sensitivity compared to MS, can be complex for large conjugates.
LC-MS Separates molecules by chromatography and measures their mass-to-charge ratio.Precise molecular weight confirmation, purity assessment, identification of impurities and byproducts.[3][4]High sensitivity and specificity, provides molecular weight information.Can be challenging for heterogeneous mixtures, potential for ion suppression.
HPLC-CAD/ELSD Separates molecules by chromatography and detects non-volatile analytes.Quantification of non-chromophoric molecules like PEG, purity assessment.Universal detection for non-volatile compounds, suitable for molecules without a UV chromophore.Lower sensitivity than MS, non-linear response can complicate quantification.
FTIR Measures the absorption of infrared radiation by molecular vibrations.Confirmation of successful conjugation by identifying functional groups and the presence of the PEG backbone.Fast, simple, provides information on chemical bonds and functional groups.Not quantitative, can be difficult to interpret for complex molecules due to overlapping peaks.

Experimental Workflows and Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are typical experimental workflows and protocols for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for the definitive structural elucidation and quantification of this compound and its conjugates.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve sample (1-5 mg) in a deuterated solvent (e.g., D2O, CDCl3). prep2 Add an internal standard (e.g., TMS) for chemical shift referencing. prep1->prep2 acq1 Transfer sample to an NMR tube. prep2->acq1 acq2 Acquire ¹H NMR spectrum on a spectrometer (e.g., 300-600 MHz). acq1->acq2 proc1 Process the raw data (Fourier transform, phase correction, baseline correction). acq2->proc1 proc2 Integrate characteristic peaks of the PEG backbone (~3.6 ppm) and the terminal amine/amide groups. proc1->proc2 proc3 Calculate the degree of PEGylation by comparing integral ratios. proc2->proc3

Experimental workflow for ¹H NMR analysis.

Experimental Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the this compound conjugate in a suitable deuterated solvent (e.g., D₂O, CDCl₃). Add an internal standard, such as trimethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition: Transfer the sample to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 300-600 MHz spectrometer.

  • Data Processing and Analysis: Process the raw data using appropriate software. The characteristic signals for the PEG backbone typically appear around 3.6 ppm. The signals for the protons adjacent to the amine or newly formed amide bond will be shifted. Integrate the relevant peaks to determine the ratio of the PEG chain to the conjugated molecule, allowing for the calculation of the degree of PEGylation.

Expected Data for this compound:

  • -OCH₃: ~3.38 ppm (singlet, 3H)

  • -O-CH₂-CH₂-O-: ~3.5-3.7 ppm (multiplet, 44H)

  • -CH₂-NH₂: ~2.8-3.0 ppm (triplet, 2H)

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique for confirming the molecular weight and assessing the purity of this compound conjugates.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve the conjugate in a suitable solvent (e.g., water/acetonitrile). lc1 Inject the sample onto a reversed-phase HPLC column (e.g., C18). prep1->lc1 lc2 Elute with a gradient of mobile phases (e.g., water and acetonitrile with formic acid). lc1->lc2 ms1 Ionize the eluent using Electrospray Ionization (ESI). lc2->ms1 ms2 Analyze the ions in a mass analyzer (e.g., TOF, Orbitrap). ms1->ms2 ms3 Optionally, perform tandem MS (MS/MS) for fragmentation analysis. ms2->ms3 analysis1 Deconvolute the mass spectrum to determine the molecular weight. ms3->analysis1 analysis2 Identify the parent compound and any impurities or byproducts. analysis1->analysis2

Experimental workflow for LC-MS analysis.

Experimental Protocol:

  • Sample Preparation: Dissolve the this compound conjugate in a solvent compatible with the mobile phase, typically a mixture of water and acetonitrile.

  • Liquid Chromatography: Inject the sample onto a reversed-phase HPLC column (e.g., C18). Elute the sample using a gradient of water and acetonitrile, both typically containing 0.1% formic acid to aid ionization.

  • Mass Spectrometry: Ionize the column eluent using an electrospray ionization (ESI) source in positive ion mode. Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. For structural elucidation of the conjugation site, tandem MS (MS/MS) can be employed to fragment the molecule and analyze the resulting product ions.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the accurate molecular weight of the conjugate. The presence of unreacted starting materials or byproducts can be identified by their respective molecular weights.

Expected Data for this compound:

  • Molecular Weight: 559.69 g/mol

  • Observed Ions (ESI+): [M+H]⁺ at m/z 560.70, [M+Na]⁺ at m/z 582.68

High-Performance Liquid Chromatography (HPLC) with Universal Detectors

For quantitative analysis, especially when the conjugated molecule lacks a UV chromophore, HPLC with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly effective.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_detection Detection cluster_analysis Data Analysis prep1 Prepare a series of calibration standards of known concentrations. prep2 Dissolve the conjugate sample in the mobile phase. prep1->prep2 hplc1 Inject standards and sample onto a suitable HPLC column (e.g., C18 or HILIC). prep2->hplc1 hplc2 Elute with an appropriate mobile phase gradient. hplc1->hplc2 det1 Detect the eluent using a universal detector (CAD or ELSD). hplc2->det1 analysis1 Generate a calibration curve from the standards. det1->analysis1 analysis2 Quantify the amount of conjugate in the sample based on the calibration curve. analysis1->analysis2

Experimental workflow for quantitative HPLC analysis.

Experimental Protocol:

  • Sample and Standard Preparation: Prepare a series of calibration standards of the this compound conjugate at known concentrations. Dissolve the unknown sample in the mobile phase.

  • HPLC Separation: Inject the standards and the sample onto an appropriate HPLC column. For polar molecules like PEG, a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column can be used. Elute with a suitable mobile phase gradient, for example, acetonitrile and water.

  • Detection: The column eluent is passed through a CAD or ELSD. These detectors nebulize the eluent, evaporate the solvent, and measure the resulting charged aerosol particles or scattered light, respectively.

  • Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the conjugate in the sample by comparing its peak area to the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method to confirm the successful formation of a conjugate by identifying the presence of key functional groups.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare the sample (e.g., as a thin film on a salt plate or mixed with KBr to form a pellet). acq1 Place the sample in the FTIR spectrometer. prep1->acq1 acq2 Acquire the infrared spectrum. acq1->acq2 analysis1 Identify characteristic absorption bands for the PEG backbone and the newly formed amide bond. acq2->analysis1 analysis2 Compare the spectrum of the conjugate to the spectra of the starting materials. analysis1->analysis2

Experimental workflow for FTIR analysis.

Experimental Protocol:

  • Sample Preparation: The sample can be prepared in various ways, such as a thin film cast from a solution onto a salt plate (e.g., NaCl or KBr), or by mixing the solid sample with KBr powder and pressing it into a pellet.

  • Data Acquisition: Place the prepared sample in the sample compartment of the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. The presence of a strong C-O-C stretching band around 1100 cm⁻¹ confirms the PEG backbone. The formation of an amide bond upon conjugation can be confirmed by the appearance of characteristic amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands. Comparing the spectrum of the conjugate with those of the starting materials will confirm the success of the reaction.

Expected Data for this compound Conjugate:

  • C-O-C Stretch (PEG backbone): ~1100 cm⁻¹ (strong)

  • C-H Stretch: ~2870 cm⁻¹

  • Amide I (C=O Stretch): ~1650 cm⁻¹ (if an amide bond is formed)

  • Amide II (N-H Bend): ~1550 cm⁻¹ (if an amide bond is formed)

Conclusion

The comprehensive characterization of this compound conjugates requires a multi-faceted analytical approach. While ¹H NMR provides detailed structural information and is excellent for quantification, LC-MS is unparalleled for its sensitivity in molecular weight determination and purity assessment. HPLC with universal detectors is a robust method for quantification, particularly for non-chromophoric molecules. FTIR offers a rapid and simple means of confirming successful conjugation. By employing these techniques in a complementary fashion, researchers can ensure a thorough and accurate characterization of their this compound conjugates, leading to higher quality and more reliable scientific outcomes.

References

A Head-to-Head Comparison of m-PEG12-amine and m-PEG-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in enhancing the therapeutic and diagnostic potential of biomolecules. The choice between different reactive functionalities dictates the efficiency, stability, and specificity of the conjugation process. This guide provides an in-depth, objective comparison of two prevalent PEGylation reagents: m-PEG12-amine and m-PEG-NHS ester, supported by established chemical principles and experimental protocols.

This comparison will explore the distinct chemistries of these two linkers, detailing their reaction partners, the stability of the resulting bonds, and optimal reaction conditions. We will examine the two-step nature of this compound conjugation, which offers flexibility, and the direct, widely-used approach of m-PEG-NHS ester reactions, providing a framework for selecting the most appropriate tool for your bioconjugation needs.

At a Glance: Key Differences

FeatureThis compoundm-PEG-NHS ester
Reactive Group Primary Amine (-NH₂)N-Hydroxysuccinimide Ester (-O-N(CO)₂)
Primary Target Carboxylic Acids (-COOH), Activated EstersPrimary Amines (-NH₂) (e.g., Lysine residues, N-terminus)
Resulting Linkage Stable Amide BondStable Amide Bond
Reaction Type Typically a two-step reaction requiring activation of the carboxylic acid (e.g., with EDC/NHS)A direct, one-step reaction with primary amines
Optimal Reaction pH Carboxylic acid activation: pH 4.5-6.0; Amine coupling: pH 7.0-8.5pH 7.2-8.5[1]
Key Advantages Versatility in reacting with various activated carboxyl groups; stable resulting amide bond.High reactivity with abundant amine groups on biomolecules; forms a highly stable amide bond[2].
Key Considerations Requires a pre-activation step for carboxylic acids; potential for side reactions during activation.Susceptible to hydrolysis in aqueous solutions, which is a competing reaction; can lead to a heterogeneous mixture of products due to multiple lysine residues on proteins[2][3].

In-Depth Comparison

Chemical Properties and Reactivity

This compound is a monodisperse PEG linker featuring a terminal primary amine group.[4] This amine group itself is not reactive towards carboxylic acids under physiological conditions. For conjugation to a biomolecule containing carboxylic acid groups (e.g., on aspartic or glutamic acid residues, or at the C-terminus), the carboxylic acid must first be activated. This is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable active ester intermediate. The this compound then reacts with this activated ester to form a stable amide bond.

m-PEG-NHS ester is an amine-reactive PEG reagent. The N-hydroxysuccinimide ester is a highly reactive group that directly and efficiently couples with primary amines, such as those found on the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond. This reaction is a nucleophilic acyl substitution where the unprotonated primary amine acts as the nucleophile.

Reaction Mechanism and Workflow

The conjugation strategy for this compound involves a two-step process, which can often be performed in a single pot. First, the carboxylic acid on the target biomolecule is activated with EDC and NHS. Subsequently, the this compound is added to react with the newly formed NHS ester.

cluster_0 This compound Conjugation Workflow Activate Carboxylic Acid Activate Carboxylic Acid React with this compound React with this compound Activate Carboxylic Acid->React with this compound Add this compound Purify Conjugate Purify Conjugate React with this compound->Purify Conjugate Quench and Purify cluster_1 m-PEG-NHS ester Conjugation Workflow Dissolve m-PEG-NHS ester Dissolve m-PEG-NHS ester React with Biomolecule React with Biomolecule Dissolve m-PEG-NHS ester->React with Biomolecule Add to protein solution Purify Conjugate Purify Conjugate React with Biomolecule->Purify Conjugate Quench and Purify

References

A Comparative Guide to PEGylated and Non-PEGylated Drugs: In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between PEGylated and non-PEGylated drug formulations is a critical decision that significantly impacts therapeutic efficacy and safety. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

The covalent attachment of polyethylene glycol (PEG) to a therapeutic agent, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. By increasing the hydrodynamic size and masking the drug from the immune system, PEGylation can lead to a longer circulation half-life, reduced clearance, and decreased immunogenicity. This guide delves into the in vitro and in vivo differences between PEGylated and non-PEGylated drugs, offering a comprehensive overview for informed decision-making in drug development.

In Vitro Performance Comparison

The initial assessment of drug formulations typically begins with in vitro studies to evaluate their stability, cytotoxicity, and cellular uptake.

Stability

In vitro stability assays are crucial to determine how PEGylation affects a drug's integrity in a simulated biological environment. While one study on radiolabeled "Proticles" (nanoparticles formed by self-assembly) found no significant difference in in vitro stability between PEGylated and non-PEGylated formulations, PEGylation is generally expected to enhance stability by protecting the drug from enzymatic degradation.

Cytotoxicity

The cytotoxic effects of PEGylated versus non-PEGylated drugs are often compared using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. The results can vary depending on the cell line, the drug, and the nature of the nanoparticle carrier. For instance, a study on co-loaded niosomes containing doxorubicin and curcumin found that the non-coated particles exhibited slightly higher cytotoxicity on MCF-7 breast cancer cells compared to their PEGylated counterparts at the same concentration, potentially due to reduced cellular uptake of the PEGylated niosomes.

Table 1: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated Niosomes on MCF-7 Cells

FormulationConcentration (µg/mL)Cell Viability Reduction (%)
Non-PEGylated Co-loaded Niosomes80~32.2
PEGylated Co-loaded Niosomes80~41.3
Cellular Uptake

The entry of nanoparticles into cells is a critical step for intracellular drug delivery. PEGylation can influence the mechanism and efficiency of cellular uptake. The primary endocytosis pathways for nanoparticles are clathrin-mediated endocytosis and caveolae-mediated endocytosis. The "stealth" properties conferred by the PEG layer can sometimes hinder cellular uptake by reducing interactions with the cell membrane.

In Vivo Performance Comparison

In vivo studies in animal models provide crucial insights into the pharmacokinetic and pharmacodynamic profiles of drug formulations in a complex biological system.

Pharmacokinetics

PEGylation has a profound impact on the pharmacokinetic parameters of drugs. It generally leads to a significantly longer circulation half-life (t½), a larger area under the plasma concentration-time curve (AUC), a lower clearance rate (CL), and a smaller volume of distribution (Vd).

A study comparing PEGylated liposomal doxorubicin (PLD) with non-liposomal doxorubicin in an intracranial breast cancer model demonstrated a 1,500-fold higher plasma AUC and a 20-fold higher intracranial tumor AUC for the PEGylated formulation.[1] Similarly, a study in cats showed that the elimination half-life of PEGylated liposomal doxorubicin hydrochloride was significantly longer than the non-PEGylated form (17.62 ± 8.13 h vs. 5.00 ± 3.20 h).[2]

Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Doxorubicin

ParameterNon-PEGylated DoxorubicinPEGylated Liposomal DoxorubicinFold ChangeReference
Plasma AUC~300-fold lower~300-fold higher~300[3]
Clearance (CL)~250-fold higher~250-fold lower~250[3]
Volume of Distribution (Vd)~60-fold higher~60-fold lower~60[3]
Elimination Half-life (t½)5.00 ± 3.20 h17.62 ± 8.13 h~3.5
Intracranial Tumor AUC20-fold lower20-fold higher20
Biodistribution and Tumor Accumulation

The enhanced permeability and retention (EPR) effect is a key principle behind the preferential accumulation of PEGylated nanoparticles in tumor tissue. The leaky vasculature and poor lymphatic drainage of tumors allow these larger molecules to extravasate and be retained in the tumor microenvironment.

However, the efficiency of tumor targeting can be modest. A meta-analysis of nanoparticle distribution in tumor-bearing mice found that the median tumor delivery efficiency was only 0.67% of the injected dose. Despite this, studies consistently show that PEGylation leads to higher tumor accumulation compared to non-PEGylated counterparts. For example, in a study with gold nanoparticles, PEGylation increased the uptake by tumor cells for some formulations.

Table 3: Biodistribution of PEGylated vs. Non-PEGylated "Proticles" in Blood (1 hour post-injection)

Formulation% Injected Dose per gram (% ID/g)
Non-PEGylated 111In-Proticles0.06 ± 0.01
PEGylated 111In-Proticles0.23 ± 0.01

Source: Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the steps for determining the cytotoxicity of PEGylated and non-PEGylated drug formulations using the MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the PEGylated and non-PEGylated drug formulations. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for conducting a pharmacokinetic study comparing PEGylated and non-PEGylated drugs in a rat model.

  • Animal Model: Use a relevant rodent model (e.g., healthy rats or a tumor-bearing model).

  • Drug Administration: Administer the PEGylated and non-PEGylated drug formulations intravenously (e.g., via tail vein injection) at a specific dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours) from the tail vein or another appropriate site.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Drug Quantification: Analyze the plasma samples to determine the concentration of the drug at each time point using a validated analytical method (e.g., HPLC or LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as t½, AUC, CL, and Vd.

Visualizing the Mechanisms

Cellular Uptake Pathways

The following diagrams illustrate the two primary endocytic pathways for nanoparticle uptake.

CellularUptake cluster_clathrin Clathrin-Mediated Endocytosis cluster_caveolae Caveolae-Mediated Endocytosis NP1 PEGylated Nanoparticle Receptor1 Receptor NP1->Receptor1 Binding ClathrinPit Clathrin-Coated Pit Receptor1->ClathrinPit Recruitment Membrane1 Plasma Membrane ClathrinVesicle Clathrin-Coated Vesicle ClathrinPit->ClathrinVesicle Invagination & Scission Endosome1 Early Endosome ClathrinVesicle->Endosome1 Uncoating & Fusion Lysosome1 Lysosome Endosome1->Lysosome1 Maturation NP2 PEGylated Nanoparticle Caveolae Caveolae NP2->Caveolae Internalization Caveosome Caveosome Caveolae->Caveosome Fission & Fusion Membrane2 Plasma Membrane EndoplasmicReticulum Endoplasmic Reticulum Caveosome->EndoplasmicReticulum Trafficking

Caption: Cellular uptake of nanoparticles via clathrin- and caveolae-mediated endocytosis.

Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the key steps in a typical in vivo pharmacokinetic experiment.

PK_Workflow AnimalModel Select Animal Model (e.g., Rats) DrugAdmin Administer PEGylated & Non-PEGylated Drugs (IV) AnimalModel->DrugAdmin BloodCollection Collect Blood Samples at Timed Intervals DrugAdmin->BloodCollection PlasmaSeparation Separate Plasma from Blood BloodCollection->PlasmaSeparation SampleAnalysis Analyze Drug Concentration (HPLC/LC-MS) PlasmaSeparation->SampleAnalysis PK_Analysis Perform Pharmacokinetic Analysis SampleAnalysis->PK_Analysis Results Compare PK Parameters (t½, AUC, CL, Vd) PK_Analysis->Results

Caption: Workflow for a comparative in vivo pharmacokinetic study.

Conclusion

The decision to PEGylate a drug is a multifaceted one, with significant implications for its performance both in vitro and in vivo. PEGylation generally offers substantial advantages in terms of prolonged circulation, reduced clearance, and enhanced tumor accumulation, which can translate to improved therapeutic efficacy and reduced dosing frequency. However, it can also lead to decreased cellular uptake in some in vitro models and does not guarantee a high percentage of tumor delivery in vivo. A thorough understanding of the comparative data and the underlying mechanisms, as outlined in this guide, is essential for the rational design and development of effective drug delivery systems.

References

Quantitative Analysis of m-PEG12-Amine on Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug delivery, biomaterials, and diagnostics, the precise control and characterization of surface modifications are paramount. The functionalization of surfaces with methoxy-poly(ethylene glycol)-amine (m-PEG-amine), particularly with discrete chain lengths like m-PEG12-amine, is a widely employed strategy to enhance biocompatibility, reduce non-specific protein adsorption, and provide reactive sites for further conjugation. For researchers, scientists, and drug development professionals, the ability to accurately quantify the density and arrangement of these molecules on a surface is critical for optimizing performance and ensuring reproducibility.

This guide provides a comparative overview of key quantitative techniques for the analysis of this compound on various surfaces. It objectively compares the performance of these methods and presents supporting experimental data to aid in the selection of the most appropriate analytical approach.

Comparison of Quantitative Analysis Techniques

The selection of a suitable analytical technique depends on the specific information required, such as surface density, layer thickness, or the availability of reactive amine groups. The following table summarizes and compares common methods for the quantitative analysis of this compound and similar short-chain amine-terminated PEGs on surfaces.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
X-ray Photoelectron Spectroscopy (XPS) Analysis of core-level electrons ejected by X-ray irradiation.Elemental composition, chemical state of elements (e.g., nitrogen in amine groups), and relative surface coverage.Surface-sensitive, provides information on chemical bonding.Requires high vacuum, may not be suitable for all samples, quantification can be semi-quantitative.
Spectroscopic Ellipsometry Measures the change in polarization of light upon reflection from a surface.Film thickness of the PEG layer.[1]Non-destructive, high precision for thin films.[2][3][4]Requires an optical model for data analysis, may underestimate thickness for loosely packed layers.
Quartz Crystal Microbalance with Dissipation (QCM-D) Measures changes in frequency and dissipation of an oscillating quartz crystal upon mass adsorption.Adsorbed mass (including hydrodynamically coupled water), layer thickness, and viscoelastic properties of the PEG layer.Real-time monitoring of surface functionalization, highly sensitive to mass changes.Indirectly measures amine density, sensitive to temperature and viscosity changes.
Fluorescence-Based Assays (e.g., Fluorescamine, Ninhydrin, FITC) Chemical reaction of a dye with primary amines to produce a fluorescent or colored product.Quantification of accessible primary amine groups on the surface.High sensitivity, can differentiate between total and "active" amine groups.Can be affected by quenching near certain surfaces (e.g., gold), requires a fluorescence reader.
Colorimetric Assays (e.g., Orange II) Binding of a dye to protonated amine groups, followed by spectrophotometric quantification.Surface density of amine groups.Simple and cost-effective.Can be less sensitive than fluorescence assays, pH-dependent.

Quantitative Data Summary

The following table presents representative quantitative data for surfaces modified with short-chain amine-terminated PEGs, serving as a proxy for this compound, and compares them with other common surface modifications.

Surface ModifierSubstrateQuantification MethodReported Surface Coverage / Amine Density / Thickness
Short-chain PEG-amine (proxy for this compound) GoldFluorescamine Assay~1,000 - 10,000 active PEGs per nanoparticle (size-dependent)
PEG 2000 Biosensor SurfaceSpectral Ellipsometry~2.5 nm thickness
PEG 5000 Stainless SteelQCM-DGrafting density of ~0.27 chains/nm²
Aminosilane (APTES) Silicon WaferXPSN/Si ratio provides a semi-quantitative measure of amine density
Cysteamine (aminothiol) GoldQCM~2.0 x 10⁻¹⁰ mol/cm²
Cysteamine (aminothiol) GoldColorimetric Assay (Orange II)5 to 200 pmol/mm²

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible quantitative data. Below are representative protocols for key analytical techniques.

Protocol 1: Quantification of Surface Amine Density using Fluorescamine Assay

This protocol is adapted from methods used for quantifying amine groups on gold nanostructures and can be applied to planar surfaces.

  • Surface Preparation: Functionalize the substrate with this compound according to the desired procedure. Ensure thorough rinsing to remove any unbound molecules.

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable buffer (e.g., phosphate buffer, pH 8-9).

  • Fluorescamine Reaction:

    • To each standard and the sample surface, add a solution of fluorescamine in a non-aqueous solvent like acetone.

    • Allow the reaction to proceed for a few minutes at room temperature in the dark. Fluorescamine reacts with primary amines to form a fluorescent product.

  • Measurement:

    • For standards in solution, measure the fluorescence intensity using a fluorometer with excitation at ~390 nm and emission at ~475 nm.

    • For surfaces, the fluorescent product can be desorbed using a suitable solvent and the fluorescence of the solution measured. Alternatively, a surface-reading fluorometer can be used.

  • Quantification: Plot the fluorescence intensity of the standards against their concentration to generate a standard curve. Use this curve to determine the concentration of amine groups on the sample surface.

Protocol 2: Measurement of PEG Layer Thickness by Spectroscopic Ellipsometry

This protocol outlines the general steps for measuring the thickness of a PEG layer on a silicon substrate.

  • Substrate Characterization: Measure the optical properties (refractive index and extinction coefficient) of the bare substrate before functionalization.

  • Surface Functionalization: Graft the this compound onto the substrate surface.

  • Ellipsometry Measurement:

    • Place the functionalized substrate on the ellipsometer stage.

    • Measure the change in polarization (Ψ and Δ) of the reflected light over a range of wavelengths and angles of incidence.

  • Data Analysis:

    • Develop an optical model that represents the layered structure of the sample (e.g., silicon substrate / silicon dioxide layer / this compound layer).

    • Assume a refractive index for the PEG layer (a typical value for a swollen PEG layer in buffer is around 1.37).

    • Fit the model to the experimental Ψ and Δ data to determine the thickness of the PEG layer.

Protocol 3: Analysis of Surface Functionalization using QCM-D

This protocol describes the use of QCM-D to monitor the immobilization of this compound in real-time.

  • Sensor Preparation: Clean and prepare the QCM-D sensor crystal (e.g., gold-coated quartz).

  • Baseline Establishment: Flow a suitable buffer over the sensor surface to establish a stable baseline in frequency (Δf) and dissipation (ΔD).

  • Immobilization: Introduce a solution of this compound into the QCM-D chamber. The binding of the molecules to the sensor surface will cause a decrease in frequency and an increase in dissipation.

  • Rinsing: After the immobilization step, flow buffer over the sensor again to remove any loosely bound molecules.

  • Data Analysis:

    • The change in frequency (Δf) is related to the adsorbed mass (including coupled solvent) via the Sauerbrey equation for rigid films.

    • The change in dissipation (ΔD) provides information about the viscoelastic properties of the adsorbed layer. A higher ΔD indicates a softer, more hydrated layer.

    • Modeling of the QCM-D data can provide quantitative information on the thickness and density of the PEG layer.

Visualizing the Workflow and Comparisons

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the relationships between different surface modifications.

experimental_workflow cluster_prep Surface Preparation cluster_analysis Quantitative Analysis Substrate Substrate Functionalization Functionalization Substrate->Functionalization Rinsing Rinsing Functionalization->Rinsing XPS XPS Rinsing->XPS Elemental Composition Ellipsometry Ellipsometry Rinsing->Ellipsometry Layer Thickness QCM-D QCM-D Rinsing->QCM-D Adsorbed Mass Fluorescence Assay Fluorescence Assay Rinsing->Fluorescence Assay Amine Density Data_Output Quantitative Data: - Surface Coverage - Layer Thickness - Amine Density XPS->Data_Output Ellipsometry->Data_Output QCM-D->Data_Output Fluorescence Assay->Data_Output

Caption: Workflow for quantitative analysis of this compound on a surface.

comparison_logic cluster_peg PEG-based Modifications cluster_non_peg Non-PEG Alternatives Surface_Modification Surface Modification Strategies mPEG12_Amine This compound Surface_Modification->mPEG12_Amine Longer_PEG_Amine Longer Chain PEG-Amine (e.g., PEG 2k, 5k) Surface_Modification->Longer_PEG_Amine Alkylamine Alkylamine (e.g., Dodecylamine) Surface_Modification->Alkylamine Aminosilane Aminosilane (e.g., APTES) Surface_Modification->Aminosilane Protein_Resistance Protein Resistance mPEG12_Amine->Protein_Resistance Good Biocompatibility Biocompatibility mPEG12_Amine->Biocompatibility High Conjugation_Efficiency Conjugation Efficiency mPEG12_Amine->Conjugation_Efficiency High (Accessible Amines) Longer_PEG_Amine->Protein_Resistance Excellent Longer_PEG_Amine->Biocompatibility High Alkylamine->Protein_Resistance Poor Aminosilane->Protein_Resistance Fair Aminosilane->Conjugation_Efficiency Variable Performance_Metrics Performance Metrics

Caption: Comparison of this compound with alternative surface modifications.

References

A Comparative Study of PEG-Amine Linkers: Impact of Length on Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a polyethylene glycol (PEG) linker is a critical determinant in the successful design of bioconjugates, including antibody-drug conjugates (ADCs), therapeutic proteins, and nanoparticles. The length of the PEG-amine linker, a versatile and widely used class of crosslinkers, profoundly influences the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the final conjugate. This guide provides an objective comparison of different length PEG-amine linkers, supported by experimental data, to facilitate the rational design of next-generation biotherapeutics.

Data Presentation: The Influence of PEG-Amine Linker Length on Key Performance Metrics

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on critical parameters of bioconjugates.

Table 1: Pharmacokinetics of PEGylated Bioconjugates
Molecule TypePEG Linker LengthKey Pharmacokinetic Finding
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[1]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.[1]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.[1]
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart.[1]
DNA Polyplex2 kDaShortest circulation half-life among the tested PEG lengths.[2]
DNA Polyplex5 kDa, 10 kDa, 20 kDaProgressively longer circulation half-lives with increasing PEG length.
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.
Methotrexate-loaded Chitosan Nanoparticles2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulation.
Table 2: In Vitro Cytotoxicity of PEGylated Antibody-Drug Conjugates (ADCs)
Targeting MoietyPEG Linker LengthEffect on Cytotoxicity
Miniaturized Affibody-Drug ConjugateNo PEGBaseline cytotoxicity.
Miniaturized Affibody-Drug Conjugate4 kDa4.5-fold reduction in cytotoxicity compared to no PEG linker.
Miniaturized Affibody-Drug Conjugate10 kDa22-fold reduction in cytotoxicity compared to no PEG linker.
Table 3: Biodistribution of PEGylated DNA Polyplexes
PEG Linker LengthLiver Uptake (% of Dose)Spleen Uptake (% of Dose)
10 kDaDecreased compared to shorter linkers.-
20 kDaFurther decreased liver uptake.Increased to a maximum of 18% of the dose.
30 kDaOnly 13% of the dose associated with the liver.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental findings. Below are representative protocols for key experiments involving the comparison of different length PEG-amine linkers.

Protocol 1: Protein PEGylation with Amine-Reactive NHS Ester PEG Linkers

This protocol describes a general procedure for the conjugation of PEG-NHS esters to primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0).

  • PEG-NHS Ester of desired length (e.g., mPEG-succinimidyl carbonate).

  • Water-miscible organic solvent (e.g., DMSO or DMF).

  • Quenching buffer (e.g., Tris or glycine buffer).

  • Dialysis or size-exclusion chromatography (SEC) materials for purification.

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so it should be dissolved immediately prior to use.

  • Conjugation Reaction: Add the desired molar excess of the PEG-NHS ester solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG linker and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by LC-MS to confirm the degree of PEGylation. Quantify the protein concentration using a suitable method (e.g., BCA assay).

Protocol 2: In Vivo Pharmacokinetic Analysis of PEGylated Bioconjugates

This protocol outlines a general procedure to determine the pharmacokinetic profile of PEGylated molecules.

Objective: To determine the circulation half-life and clearance rate of PEGylated conjugates.

Animal Model: Typically mice or rats.

Procedure:

  • Administration: Administer the PEGylated conjugate intravenously to the animal model at a defined dose.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).

  • Quantification: Quantify the concentration of the conjugate in the plasma or serum using an appropriate method, such as ELISA for protein-based conjugates or by measuring radioactivity if the conjugate is radiolabeled.

  • Data Analysis: Plot the plasma concentration of the conjugate versus time and determine key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance.

Protocol 3: In Vivo Biodistribution Study

This protocol describes a method to assess the organ and tumor accumulation of PEGylated conjugates.

Objective: To determine the organ and tumor accumulation of PEGylated conjugates.

Animal Model: Tumor-xenograft models (e.g., mice bearing specific tumor types) are commonly used.

Procedure:

  • Administration: Administer radiolabeled or fluorescently-labeled PEGylated conjugates intravenously to tumor-bearing mice.

  • Tissue Harvesting: At predetermined time points, euthanize the animals and harvest tumors and major organs (e.g., liver, spleen, kidneys, lungs, heart).

  • Quantification: Measure the amount of conjugate in each tissue by scintillation counting for radiolabeled conjugates or fluorescence imaging for fluorescently-labeled conjugates.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to compare the accumulation in different organs and tumors.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PEGylation_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Conjugation Conjugation Reaction (pH 7.2-8.0) Protein->Conjugation PEG_Linker PEG-Amine Linker (NHS Ester) PEG_Linker->Conjugation Purification Purification (SEC / Dialysis) Conjugation->Purification Characterization Characterization (SDS-PAGE, LC-MS) Purification->Characterization PEGylated_Protein PEGylated Protein Characterization->PEGylated_Protein

Caption: Experimental workflow for protein PEGylation with amine-reactive linkers.

PEG_Length_Effect cluster_linker PEG-Amine Linker Length cluster_properties Bioconjugate Properties cluster_outcomes In Vivo Outcomes Short_PEG Shorter PEG Linker Hydro_Radius Hydrodynamic Radius Short_PEG->Hydro_Radius Smaller Steric_Hindrance Steric Hindrance Short_PEG->Steric_Hindrance Lower Long_PEG Longer PEG Linker Long_PEG->Hydro_Radius Larger Long_PEG->Steric_Hindrance Higher Renal_Clearance Renal Clearance Hydro_Radius->Renal_Clearance Inversely Proportional Biological_Activity Biological Activity Steric_Hindrance->Biological_Activity Can Decrease Circulation_Half_Life Circulation Half-Life Renal_Clearance->Circulation_Half_Life Inversely Proportional

Caption: Logical relationship of PEG linker length and its impact on bioconjugate properties.

Targeted_Drug_Delivery cluster_conjugate Targeted Bioconjugate cluster_cell Target Cell ADC Antibody-Drug Conjugate (with PEG-Amine Linker) Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Linker Cleavage Target Therapeutic Target (e.g., DNA, Microtubules) Drug_Release->Target Action Effect Cellular Effect (e.g., Apoptosis) Target->Effect

Caption: Signaling pathway for targeted drug delivery via an antibody-drug conjugate.

References

A Researcher's Guide to Confirming m-PEG12-amine Attachment Sites on Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, pinpointing the exact location of polyethylene glycol (PEG) attachment is a critical step in the characterization of PEGylated proteins. This modification, while beneficial for improving therapeutic properties, can result in a heterogeneous mixture of products. Accurate identification of the PEGylation site is essential for ensuring product consistency, efficacy, and safety. This guide provides an objective comparison of three key analytical techniques for confirming the site of m-PEG12-amine attachment on a protein: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation.

Comparison of Key Analytical Techniques

The choice of analytical method for identifying PEGylation sites depends on various factors, including the nature of the protein, the required level of detail, and the available instrumentation. Mass spectrometry, particularly when coupled with liquid chromatography and tandem MS (LC-MS/MS), is a powerful and widely used technique for this purpose.[1][2] NMR spectroscopy offers high-resolution structural information in solution, providing valuable insights into the modification site and the protein's conformational integrity.[3] Edman degradation, a classic protein sequencing method, can be employed to confirm N-terminal PEGylation.[4][5]

FeatureMass Spectrometry (Peptide Mapping)NMR SpectroscopyEdman Degradation
Principle Measures the mass-to-charge ratio of enzymatically digested peptide fragments to identify mass shifts indicative of PEGylation.Measures the magnetic properties of atomic nuclei to provide high-resolution structural information and identify chemical shifts caused by PEG attachment.Sequentially removes amino acids from the N-terminus for identification, revealing a blocked N-terminus in the case of PEGylation.
Site-Specificity High; can pinpoint the exact amino acid residue of modification within a peptide.High; provides atomic-level resolution to identify the modified residue.Limited to the N-terminus; cannot identify internal PEGylation sites.
Sensitivity High (picomole to femtomole range).Moderate to low (micromolar to millimolar sample concentration required).High (picomole range).
Sample Requirement Low (micrograms).High (milligrams).Low (picomoles).
Experiment Time Moderate (hours to a day).Long (days to weeks for complex analysis).Moderate (hours per residue).
Protein Size Limitation No strict limitation, but analysis of large proteins can be complex.Generally limited to proteins < 30-50 kDa for high-resolution structural determination.Effective for peptides up to 30-60 residues.
Structural Information Provides primary sequence information of peptides.Provides 3D structural and dynamic information in solution.Provides N-terminal sequence information.
Instrumentation Mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with HPLC.High-field NMR spectrometer.Automated protein sequencer.

Experimental Protocols

Mass Spectrometry: Peptide Mapping using LC-MS/MS

This is the most common and powerful method for identifying PEGylation sites. The workflow involves enzymatically digesting the PEGylated protein and then analyzing the resulting peptide mixture by LC-MS/MS to identify peptides that have been modified with this compound.

Methodology:

  • Sample Preparation:

    • Reduce and alkylate the cysteine residues in the PEGylated protein sample to break disulfide bonds.

    • Buffer exchange the protein into a digestion-compatible buffer (e.g., ammonium bicarbonate).

  • Enzymatic Digestion:

    • Add a protease (e.g., trypsin) to the protein sample at an optimized enzyme-to-substrate ratio (e.g., 1:20 to 1:50).

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for a sufficient duration (e.g., 4-16 hours) to achieve complete digestion.

  • LC Separation:

    • Inject the peptide digest onto a reverse-phase HPLC column (e.g., C18).

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

  • Mass Spectrometry Analysis:

    • Introduce the eluted peptides into the mass spectrometer.

    • Acquire mass spectra in a data-dependent acquisition mode, where the instrument automatically selects precursor ions for fragmentation (MS/MS).

  • Data Analysis:

    • Process the raw MS and MS/MS data using specialized software.

    • Search the data against the known protein sequence, specifying the mass of the this compound moiety as a potential modification on amine-containing residues (lysine and the N-terminus).

    • Manually validate the identification of PEGylated peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Workflow for PEGylation Site Analysis by Mass Spectrometry cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A PEGylated Protein B Reduction & Alkylation A->B C Buffer Exchange B->C D Enzymatic Digestion (e.g., Trypsin) C->D E LC Separation (Reverse Phase) D->E F MS and MS/MS Analysis E->F G Database Search (with PEG modification) F->G H Identification of PEGylated Peptides G->H I Confirmation of Attachment Site H->I

Mass Spectrometry Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the PEGylated protein in solution, allowing for the identification of the attachment site through changes in the chemical environment of the affected amino acid residues. 2D NMR experiments, such as ¹H-¹⁵N HSQC, are particularly useful for this purpose.

Methodology:

  • Sample Preparation:

    • Prepare a highly concentrated and pure sample of the ¹⁵N-labeled PEGylated protein (typically 0.1-3 mM) in a suitable NMR buffer (e.g., phosphate buffer in D₂O).

    • Prepare a corresponding sample of the unlabeled, non-PEGylated protein as a control.

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for both the PEGylated and non-PEGylated protein samples on a high-field NMR spectrometer.

  • Data Processing and Analysis:

    • Process the acquired NMR data using appropriate software.

    • Overlay the ¹H-¹⁵N HSQC spectra of the PEGylated and non-PEGylated proteins.

    • Identify the amino acid residues whose backbone amide signals (cross-peaks) show significant chemical shift perturbations (changes in position) in the spectrum of the PEGylated protein compared to the control.

    • The residues with the most significant chemical shift changes are likely at or near the PEGylation site.

Workflow for PEGylation Site Analysis by NMR Spectroscopy cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Data Interpretation A Prepare 15N-labeled PEGylated Protein Sample C Acquire 2D 1H-15N HSQC Spectrum (PEGylated) A->C B Prepare Unlabeled Non-PEGylated Control D Acquire 2D 1H-15N HSQC Spectrum (Control) B->D E Process and Overlay Spectra C->E D->E F Identify Chemical Shift Perturbations E->F G Pinpoint Attachment Site F->G

NMR Spectroscopy Workflow
Edman Degradation

Edman degradation is a chemical method for sequentially determining the amino acid sequence from the N-terminus of a protein or peptide. If this compound is attached to the N-terminal amino group, the Edman degradation process will be blocked at the first cycle, thus confirming N-terminal PEGylation.

Methodology:

  • Sample Preparation:

    • The PEGylated protein sample is loaded onto a protein sequencer.

  • Edman Chemistry:

    • The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).

    • The derivatized amino acid is then selectively cleaved from the peptide chain.

    • The released amino acid derivative is identified by HPLC.

  • Data Analysis:

    • If no amino acid is detected in the first sequencing cycle, it indicates that the N-terminus is blocked, which, in this context, confirms N-terminal PEGylation.

    • If the expected N-terminal amino acid is identified, it suggests that the N-terminus is not PEGylated.

Logical Flow for N-Terminal PEGylation Analysis by Edman Degradation Start Start: PEGylated Protein Sample Proc Perform Edman Degradation (First Cycle) Start->Proc Cond Amino Acid Detected? Proc->Cond Res1 Conclusion: N-terminus is NOT PEGylated Cond->Res1  Yes Res2 Conclusion: N-terminus is PEGylated Cond->Res2  No

Edman Degradation Logic

Logical Relationship of Analytical Techniques

The three techniques can be used in a complementary manner to provide a comprehensive characterization of the PEGylation site. Mass spectrometry is often the primary method for initial identification. NMR can provide orthogonal confirmation and detailed structural insights. Edman degradation serves as a specific tool for confirming or ruling out N-terminal modification.

Relationship of Techniques for PEGylation Site Confirmation cluster_ms Primary Analysis cluster_orthogonal Orthogonal Confirmation & Structural Detail cluster_nterm N-Terminal Specific Analysis Protein PEGylated Protein MS Mass Spectrometry (Peptide Mapping) Protein->MS NMR NMR Spectroscopy Protein->NMR Edman Edman Degradation Protein->Edman MS_Result Identifies potential PEGylation sites (N-terminus and Lysines) MS->MS_Result MS_Result->NMR Inform MS_Result->Edman Inform NMR_Result Confirms site and provides 3D structural context NMR->NMR_Result Edman_Result Confirms/rules out N-terminal PEGylation Edman->Edman_Result

Interrelation of Analytical Methods

References

Safety Operating Guide

Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of m-PEG12-amine, a monodisperse PEG linker. While this compound is not classified as a hazardous substance under OSHA, adherence to proper disposal protocols is necessary to minimize environmental impact and maintain laboratory safety.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with care. Always consult the Safety Data Sheet (SDS) for specific handling instructions.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use splash goggles or safety glasses.

  • Lab Coat: A standard lab coat is recommended to protect clothing.

Handling and Storage:

  • Store in a tightly closed container in a dry, well-ventilated area.

  • Keep away from heat and strong oxidizing agents.

  • In case of a spill, avoid generating dust. For small spills, a carbon dioxide or dry chemical extinguisher may be used if a fire is present.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with institutional and local regulations. The following is a general procedural guide based on best practices for non-hazardous chemical waste.

Step 1: Waste Identification and Segregation

  • Characterize the waste: Determine if the this compound is in a solid or liquid form and if it is mixed with any other solvents or reagents.

  • Segregate from hazardous waste: Do not mix this compound waste with hazardous chemical waste streams such as halogenated solvents, heavy metals, or corrosive materials.

Step 2: Containerization and Labeling

  • Use a dedicated and compatible waste container. Plastic containers are generally preferred for non-hazardous chemical waste.

  • Label the container clearly as "Non-Hazardous Waste: this compound". Include the chemical formula (C25H53NO12) and any other components if it is a mixture.

  • Indicate the accumulation start date on the label.

Step 3: On-site Accumulation

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the container is kept closed except when adding waste.

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor for pickup and final disposal.

  • While polyethylene glycol is biodegradable, it is not recommended to dispose of it down the drain as it can impact wastewater treatment processes[1].

  • For empty containers, triple rinse with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned and with the label defaced, the container may be disposed of as regular trash, pending institutional policies.

Quantitative Data Summary

PropertyValueSource
Chemical FormulaC25H53NO12[2][3]
Molecular Weight559.7 g/mol [3][4]
OSHA HazardsNo known OSHA hazards
BiodegradabilityReadily biodegradable

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed hazardous_waste Treat as Hazardous Waste: Follow institutional hazardous waste disposal procedures. is_mixed->hazardous_waste  Yes non_hazardous_waste Treat as Non-Hazardous Waste is_mixed->non_hazardous_waste No   end End: Proper Disposal hazardous_waste->end containerize Containerize in a labeled, compatible container. non_hazardous_waste->containerize label_waste Label: 'Non-Hazardous Waste: This compound' containerize->label_waste store Store in a designated satellite accumulation area. label_waste->store contact_ehs Contact EHS or licensed waste contractor for disposal. store->contact_ehs contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided is a general guide. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.